3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine
Description
The exact mass of the compound 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVQNULRPMZYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363257 | |
| Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-38-3 | |
| Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,6-dichloro-triazolo[4,3-b]pyridazine CAS number
An In-depth Technical Guide to 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
Introduction
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system.[1] Its unique structure, characterized by two reactive chlorine substituents, makes it a valuable building block in medicinal chemistry and materials science.[1] This versatile scaffold has been extensively utilized in the development of novel therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and kinase inhibitory properties.[1][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical and Computational Data
The fundamental properties of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine are summarized in the table below. This data is crucial for its identification, handling, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 33050-38-3 | [1][2][3][6][7] |
| Molecular Formula | C₅H₂Cl₂N₄ | [1][2][3][6] |
| Molecular Weight | 189.00 g/mol | [1][2][3] |
| IUPAC Name | 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine | [1] |
| Canonical SMILES | C1=CC(=NN2C1=NN=C2Cl)Cl | [1] |
| InChI | InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | [1] |
| InChI Key | YHVQNULRPMZYEO-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 43.08 Ų | [2] |
| logP | 1.4311 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Experimental Protocols
The synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is of significant interest due to its role as a key intermediate.[8] The primary synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by cyclization.[1]
General Synthesis Workflow
The formation of the triazolopyridazine core generally proceeds through the reaction of a substituted pyridazine with a hydrazine source, leading to a key intermediate which then undergoes cyclization.
Caption: General synthesis workflow for triazolopyridazines.
Experimental Protocol: Synthesis from 3,6-Dichloropyridazine
A common laboratory-scale synthesis involves the following steps, adapted from various reported methods.[4] Note: This is a generalized protocol and should be adapted with appropriate safety precautions.
-
Step 1: Formation of 6-chloro-3-hydrazinopyridazine: 3,6-dichloropyridazine is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
-
Step 2: Condensation: The resulting 6-chloro-3-hydrazinopyridazine is then condensed with an appropriate aldehyde.[4]
-
Step 3: Oxidative Cyclization: The hydrazone intermediate from Step 2 undergoes oxidative cyclization to form the triazole ring. Reagents like ferric chloride or iodobenzene diacetate can be used for this step.[4][9]
Recent research has focused on optimizing these methods, for instance, using microwave-assisted synthesis to significantly reduce reaction times from days to minutes.[8]
Chemical Reactivity
The chemical reactivity of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at the 3 and 6 positions, enabling the creation of a diverse library of derivatives.
Caption: Key reaction pathways for the title compound.
The molecule can also participate as an electron-deficient diene in inverse electron demand Diels-Alder reactions, facilitating the synthesis of more complex molecular architectures.[1]
Biological Activity and Therapeutic Potential
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, and the 3,6-dichloro derivative serves as a crucial starting point for compounds with significant biological effects.
Anticancer Activity
Derivatives of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine have demonstrated potent antiproliferative activity against various cancer cell lines, including gastric adenocarcinoma and fibrosarcoma.[1][10]
-
Antitubulin Agents: By modifying the core structure, researchers have developed potent antitubulin agents that bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[1][10] One such derivative, 4q , showed highly active antiproliferative activity against SGC-7901, A549, and HT-1080 cell lines with IC₅₀ values of 0.014, 0.008, and 0.012 μM, respectively.[10]
-
Kinase Inhibition: The scaffold has been used to design inhibitors for several kinases implicated in cancer progression.
-
c-Met/Pim-1 Inhibitors: Novel derivatives have been synthesized as dual inhibitors of c-Met and Pim-1 kinases.[9] Compound 4g from one study showed potent inhibition with IC₅₀ values of 0.163 μM for c-Met and 0.283 μM for Pim-1.[9]
-
PIM Kinase Family: Other derivatives have been developed as selective pan-PIM or PIM-1/PIM-3 inhibitors.[5][11]
-
BRD4 Bromodomain Inhibitors: The triazolopyridazine core is a promising scaffold for developing inhibitors of BRD4, a key epigenetic reader.[12]
-
Other Therapeutic Areas
-
Anticonvulsant Activity: Early studies explored the potential of this chemical class as anticonvulsant agents.[1][4]
-
Anti-Cryptosporidium Activity: The related compound SLU-2633, which contains the triazolopyridazine head group, is a potent agent against Cryptosporidium parvum (EC₅₀ = 0.17 μM).[13] This has spurred research into derivatives to improve potency and reduce off-target effects like hERG channel inhibition.[13]
-
Antimicrobial and Herbicidal Activity: The broader class of triazolopyridazines has been investigated for antimicrobial and herbicidal properties.[4]
Mechanism of Action Visualization
The diverse biological activities often stem from the ability of these compounds to interact with key biological macromolecules, leading to the inhibition of cellular processes critical for cancer cell survival and proliferation.
Caption: Simplified mechanism of action for anticancer derivatives.
Summary of Biological Activity
The following table presents a selection of quantitative data for potent derivatives based on the 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine scaffold.
| Compound/Derivative | Target(s) | Activity (IC₅₀ / EC₅₀) | Cell Line(s) | Reference |
| Derivative 4q | Tubulin Polymerization | 0.008 µM | A549 (Lung) | [10] |
| 0.012 µM | HT-1080 (Fibrosarcoma) | [10] | ||
| 0.014 µM | SGC-7901 (Gastric) | [10] | ||
| Derivative 4g | c-Met / Pim-1 | 0.163 µM / 0.283 µM | N/A (Enzymatic) | [9] |
| SLU-2633 Analog | Cryptosporidium parvum | 0.17 µM | N/A (In vitro) | [13] |
Conclusion
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a highly valuable and versatile heterocyclic intermediate. Its straightforward synthesis and the reactivity of its chlorine substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer agents, particularly as tubulin and kinase inhibitors, underscores its importance in modern drug discovery. Future research will likely continue to explore this scaffold for new therapeutic applications, focusing on optimizing potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. Buy this compound | 33050-38-3 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine, CasNo.33050-38-3 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 8. "Synthesis of this compound for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 9. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of 3,6-dichloro-triazolo[4,3-b]pyridazine: A Technical Guide
Elucidation of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. This document details the compound's structure, proposes a viable synthetic pathway with detailed experimental protocols, and discusses its potential biological significance based on the activities of its derivatives. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Introduction
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a fused heterocyclic system containing a triazole ring fused to a pyridazine ring, with chlorine substituents at positions 3 and 6.[4] Its rigid, planar structure and the presence of reactive chloro groups make it a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications.[4] Research into analogous compounds suggests that the triazolo[4,3-b]pyridazine core is a key pharmacophore for various biological targets.
Physicochemical Properties
The fundamental properties of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33050-38-3 | --INVALID-LINK-- |
| Molecular Formula | C₅H₂Cl₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 189.00 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=NN2C1=NN=C2Cl)Cl | --INVALID-LINK-- |
| InChI Key | YHVQNULRPMZYEO-UHFFFAOYSA-N | --INVALID-LINK-- |
Structural Elucidation
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Two doublets in the aromatic region (approximately 7.0-8.5 ppm), corresponding to the two protons on the pyridazine ring. |
| ¹³C NMR | Five distinct signals are expected, with carbons attached to chlorine atoms appearing at lower field strengths. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 188, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N and C=C stretching within the aromatic rings, and C-Cl stretching. |
Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
A plausible two-step synthetic route to 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is outlined below, starting from the commercially available maleic hydrazide.
Step 1: Synthesis of 3,6-dichloropyridazine
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic hydrazide (3,6-dihydroxypyridazine) (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (at least 2 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,6-dichloropyridazine.
Step 2: Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.1 equivalents) to the solution.
-
The reaction mixture is heated to reflux for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product, 3-chloro-6-hydrazinylpyridazine, is then cyclized.
-
The cyclization to form the triazole ring can be achieved by reacting the intermediate with a suitable one-carbon synthon, such as formic acid or a derivative, often under heating.
-
The final chlorination at the 3-position is typically achieved using a chlorinating agent like phosphorus oxychloride.
-
The final product, 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, can be purified by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
While direct biological studies on 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine are limited, numerous derivatives have shown significant activity in several key signaling pathways relevant to drug development. This suggests that the parent compound is a valuable scaffold for creating targeted therapeutics.
Derivatives of the[1][2][3]triazolo[4,3-b]pyridazine core have been identified as:
-
Antitubulin Agents: These compounds interfere with the polymerization of tubulin into microtubules, a critical process for cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The proposed mechanism involves binding to the colchicine site on tubulin.
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is often dysregulated in various cancers. Inhibitors targeting c-Met can block downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
-
BRD4 Bromodomain Inhibitors: Bromodomain and extraterminal (BET) proteins, like BRD4, are epigenetic readers that play a role in transcriptional regulation. Inhibiting the bromodomain of BRD4 can downregulate the expression of key oncogenes, leading to anti-proliferative effects in cancer cells.
Based on this evidence, a hypothesized signaling pathway for derivatives of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is presented below. It is important to note that this is a generalized pathway, and the specific mechanism of action will depend on the substitutions made to the core structure.
References
- 1. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. Buy this compound | 33050-38-3 [smolecule.com]
physical and chemical properties of 3,6-dichloro-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,6-dichloro-triazolo[4,3-b]pyridazine, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document consolidates available data on its properties, synthesis, and the biological activities of its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
3,6-dichloro-triazolo[4,3-b]pyridazine is a fused heterocyclic compound that has garnered significant interest as a versatile scaffold in the development of novel therapeutic agents. Its rigid, planar structure and the presence of reactive chlorine atoms make it an ideal starting material for the synthesis of a diverse range of derivatives with potential applications in oncology and other therapeutic areas. The triazolo[4,3-b]pyridazine core is a prominent feature in a number of potent kinase inhibitors.
Physical and Chemical Properties
The fundamental physical and chemical properties of 3,6-dichloro-triazolo[4,3-b]pyridazine are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 33050-38-3 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₄ | [1][2] |
| Molecular Weight | 189.00 g/mol | [1][2] |
| Melting Point | 140-143 °C | [3] |
| Density | 1.90 g/cm³ | |
| Appearance | Solid | |
| pKa (Predicted) | -2.88 ± 0.30 | |
| LogP (Predicted) | 1.4311 | [2] |
| Topological Polar Surface Area (TPSA) | 43.08 Ų | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Reactivity
The primary synthetic route to 3,6-dichloro-triazolo[4,3-b]pyridazine involves the use of 3,6-dichloropyridazine as a key starting material. The reactivity of the chlorine substituents allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to generate a library of derivatives.
General Synthesis Workflow
The synthesis of the triazolo[4,3-b]pyridazine core generally follows a pathway involving the reaction of a substituted pyridazine with a hydrazine derivative, followed by cyclization. A conceptual workflow for the synthesis is presented below.
Caption: General synthetic workflow for 3,6-dichloro-triazolo[4,3-b]pyridazine.
Experimental Protocol: Synthesis of a Triazolo[4,3-b]pyridazine Derivative
Materials:
-
5-p-hexyloxyphenyltetrazole
-
3,6-dichloropyridazine
-
Xylenes
-
Pyridine
-
1 N Hydrochloric acid
-
Brine
-
Toluene
-
Ethyl acetate
-
Triethylamine
-
Silica gel
Procedure:
-
A solution of 5-p-hexyloxyphenyltetrazole and 3,6-dichloropyridazine in a 5:1 mixture of xylenes and pyridine is slowly heated to reflux.[7]
-
The reaction mixture is stirred at reflux for 8 days.[7]
-
After cooling, the solution is extracted with 1 N hydrochloric acid and brine.[7]
-
The organic solvents are evaporated under reduced pressure.[7]
-
The resulting residue is purified by column chromatography on silica gel using a 2:1 mixture of toluene and ethyl acetate with 1% triethylamine as the eluent.[7]
Spectral Data
Detailed spectral data for the parent 3,6-dichloro-triazolo[4,3-b]pyridazine is not available in the provided search results. However, representative NMR and IR data for a closely related derivative, 6-Chloro-3-[4-(hexyloxy)phenyl]-[4][5][6]triazolo[4,3-b]pyridazine , are presented below to provide an indication of the expected spectral features.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃): δ 8.36 (d, J = 9 Hz, 2H), 8.09 (d, J = 9.6 Hz, 1H), 7.09 (d, J = 9.6 Hz, 1H), 7.03 (d, J = 9 Hz, 2H), 4.01 (t, J = 6.6 Hz, 2H), 1.83–1.76 (m, 2H), 1.50–1.43 (m, 2H), 1.36–1.31 (m, 4H), 0.90 (t, 3H).[8]
-
¹³C-NMR (100 MHz, CDCl₃): δ 161.0, 149.0, 148.0, 143.3, 129.2 (2C), 126.5, 121.4, 117.6, 114.7 (2C), 68.1, 31.5, 25.7, 22.6, 14.0.[8]
Infrared (IR) Spectroscopy
-
IR (ATR, cm⁻¹): 3045, 2956, 2938, 2918, 2865, 1608, 1538, 1458, 1253, 1057, 830.[8]
Biological Activity and Signaling Pathways of Derivatives
There is currently no direct evidence for the biological activity of 3,6-dichloro-triazolo[4,3-b]pyridazine itself. However, its derivatives have been extensively studied and have shown potent inhibitory activity against several protein kinases, highlighting the importance of the triazolo[4,3-b]pyridazine scaffold in drug design.
Inhibition of c-Met and Pim-1 Kinases
Numerous derivatives of triazolo[4,3-b]pyridazine have been synthesized and evaluated as dual inhibitors of c-Met and Pim-1 kinases, which are promising targets for cancer therapy.[9][10] The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are involved in critical cellular processes such as proliferation, survival, and migration.[4][11] Their dysregulation is implicated in the progression of various cancers.[6][12]
A notable derivative, compound 4g from a study by Abuel-Magd et al. (2024), demonstrated potent inhibitory activity against both c-Met and Pim-1 with IC₅₀ values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively.[9] This compound induced cell cycle arrest at the S phase and promoted apoptosis in MCF-7 breast cancer cells.[9]
c-Met Signaling Pathway
The c-Met signaling pathway is activated by its ligand, hepatocyte growth factor (HGF).[4][13] This activation leads to the stimulation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[6][14]
Caption: The c-Met signaling pathway and the inhibitory action of triazolo[4,3-b]pyridazine derivatives.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and apoptosis.[11][15] It exerts its effects by phosphorylating various substrates, including the pro-apoptotic protein Bad, thereby promoting cell survival.[16]
Caption: The Pim-1 signaling pathway and the inhibitory action of triazolo[4,3-b]pyridazine derivatives.
Conclusion
3,6-dichloro-triazolo[4,3-b]pyridazine is a valuable and versatile building block in medicinal chemistry. While the core molecule itself has not been extensively characterized for its biological activity, its derivatives have emerged as potent inhibitors of key cancer-related kinases. This technical guide provides a foundational understanding of its properties and synthetic utility, which will be instrumental for researchers aiming to design and develop novel therapeutics based on the triazolo[4,3-b]pyridazine scaffold. Further investigation into the direct biological effects of the parent compound and the acquisition of its detailed spectral data would be valuable additions to the field.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine - Amerigo Scientific [amerigoscientific.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. c-MET [abbviescience.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 16. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
Synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine: A Technical Guide
Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, a key heterocyclic intermediate in medicinal chemistry. The synthesis originates from the readily available starting material, 3,6-dichloropyridazine. This guide details the synthetic pathway, experimental protocols, and relevant chemical data.
Synthetic Pathway Overview
The synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution, followed by a cyclization reaction to form the fused triazole ring system.
Step 1: Hydrazinolysis of 3,6-dichloropyridazine
In this initial step, 3,6-dichloropyridazine is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces one of the chloro substituents on the pyridazine ring to form the intermediate, 3-chloro-6-hydrazinopyridazine.
Step 2: Cyclization to form the Triazole Ring
The intermediate, 3-chloro-6-hydrazinopyridazine, is then cyclized to afford the final product. This is commonly achieved by heating the intermediate in the presence of formic acid, which serves as the source for the single carbon atom required to complete the triazole ring.
Experimental Protocols
The following protocols are based on established chemical literature and provide a detailed methodology for the synthesis.
Step 1: Synthesis of 3-chloro-6-hydrazinopyridazine
Materials:
-
3,6-dichloropyridazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dichloropyridazine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
To this suspension, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 3-chloro-6-hydrazinopyridazine as a solid.
Step 2: Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
Materials:
-
3-chloro-6-hydrazinopyridazine
-
Formic acid (98-100%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3-chloro-6-hydrazinopyridazine (1.0 eq).
-
Add an excess of formic acid (approximately 5-10 volumes relative to the starting material).
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This should be done cautiously as gas evolution will occur.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to obtain 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties of Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,6-dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | 65-69 | White to off-white solid |
| 3-chloro-6-hydrazinopyridazine | 17284-97-8 | C₄H₅ClN₄ | 144.56 | 137-141 | White to pale brown solid |
| 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine | 33050-38-3 | C₅H₂Cl₂N₄ | 189.00 | Not available | Solid |
Table 2: Spectroscopic Data
| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 3,6-dichloropyridazine | 7.55 (s, 2H) | Not available | 148 (M⁺) |
| 3-chloro-6-hydrazinopyridazine | Not available | Not available | 144 (M⁺) |
| 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine | Not available | Not available | 188 (M⁺) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
This guide provides a foundational understanding of the synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine. Researchers are advised to consult primary literature and perform appropriate safety assessments before conducting any experimental work. The reaction conditions, particularly for the cyclization step, may require optimization to achieve desired yields and purity.
References
The Core of Innovation: A Technical Guide to the Reaction Mechanisms of 3,6-dichloro-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold, 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent biological activities and versatile chemical handles make it a valuable starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, reaction mechanisms, and biological significance of this compound, with a focus on its application in the development of targeted therapies.
Synthesis of the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine Core
The synthesis of the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine core typically begins with the commercially available 3,6-dichloropyridazine. The key transformation involves the annulation of the triazole ring onto the pyridazine core.
A common synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form an intermediate, which then undergoes cyclization. An optimized approach involves the formation of a key intermediate, 6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one, the synthesis of which has been significantly accelerated from a 3-day reflux to a 35-minute reaction using microwave-assisted organic synthesis (MAOS).[4] This intermediate can then be converted to the desired 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
A general workflow for the synthesis is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
starting materials for 3,6-dichloro-triazolo[4,3-b]pyridazine synthesis
Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, a key heterocyclic intermediate in medicinal chemistry. This document outlines the primary synthetic routes from commercially available starting materials, presents detailed experimental protocols, and summarizes quantitative data. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway associated with derivatives of the target molecule.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anxiolytic properties.[3] Specifically, compounds bearing this core structure have been identified as potent inhibitors of various protein kinases, such as c-Met and Pim-1, and as antitubulin agents that disrupt microtubule dynamics.[1][2][4] The title compound, 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, serves as a crucial building block for the synthesis of these pharmacologically active molecules.
Synthetic Pathways and Starting Materials
The most common and efficient synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine begins with the precursor 3,6-dichloropyridazine. This starting material can be synthesized from more fundamental chemicals such as maleic anhydride. The overall synthesis can be conceptually divided into two main stages:
-
Stage 1: Synthesis of the key intermediate, 3,6-dichloropyridazine.
-
Stage 2: Construction of the triazole ring to yield the final product.
The logical flow of this synthesis is depicted in the diagram below.
Experimental Protocols
Stage 1: Synthesis of 3,6-Dichloropyridazine
There are two primary methods for the synthesis of 3,6-dichloropyridazine, starting from either maleic anhydride or its derivative, 3,6-dihydroxypyridazine (maleic hydrazide).
Method A: From Maleic Anhydride
This two-step process first involves the formation of 3,6-dihydroxypyridazine, which is subsequently chlorinated.
-
Step 1: Synthesis of 3,6-Dihydroxypyridazine
-
To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).
-
Slowly add 120 mL of 30% hydrochloric acid dropwise.
-
Add 98 g of maleic anhydride (1 mol) to the mixture.
-
Heat the mixture to reflux at 110 °C for 3 hours.[5]
-
Cool the reaction mixture to allow for crystallization.
-
Collect the resulting solid by suction filtration and wash the filter cake with cold ethanol (3-4 times).
-
The product is a white solid.
-
-
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a 2 L round-bottom flask under a nitrogen atmosphere, charge 125 g of pyridazine-3,6-diol (1115 mmol).
-
Add 520 mL of phosphorus oxychloride (POCl₃, 5576 mmol) at room temperature.
-
Heat the reaction mixture to 80 °C overnight.[6]
-
Concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.
-
Dilute the residue with 1 L of ethyl acetate and slowly quench into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.
-
Filter and concentrate under vacuum. Dry the resulting solid under vacuum at 50 °C to yield the product.
-
Method B: From 3,6-Dihydroxypyridazine (Alternative Chlorination)
This method uses N-chlorosuccinimide (NCS) as the chlorinating agent, which can be a safer alternative to phosphorus oxychloride.
-
Step 1: Chlorination using NCS
-
In a 10 L reaction vessel, add 7.2 kg of ethanol, followed by 1.8 kg of 3,6-dihydroxypyridazine and 180 g of hydrochloric acid.
-
Heat the mixture to 40 °C while stirring.
-
Add 4.40 kg of NCS in five portions, maintaining the temperature between 40-45 °C during addition and not exceeding 60 °C throughout the reaction.
-
After the final addition of NCS, maintain the temperature at 45-55 °C and continue the reaction for 2 hours.
-
Cool the reaction mixture to 5-10 °C and allow it to crystallize for 2 hours.
-
Collect the product via suction filtration, wash the filter cake with a small amount of absolute ethanol, and dry under vacuum at 40-50 °C for 4 hours.[5]
-
| Starting Material | Reagents | Conditions | Yield | Purity | Reference |
| Maleic Anhydride | 1. Hydrazine Hydrate, HCl2. POCl₃ | 1. 110 °C, 3h2. 80 °C, overnight | ~77% (overall) | - | [5][6] |
| 3,6-Dihydroxypyridazine | POCl₃ | 80 °C, overnight | 85% | - | [6] |
| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide, HCl, Ethanol | 45-55 °C, 2h | 91.0% | 99.4% | [5] |
| 3,6-Dihydroxypyridazine | POCl₃, Chloroform | 50 °C, 4h | 87.1% | - | [7] |
| Table 1: Summary of quantitative data for the synthesis of 3,6-dichloropyridazine. |
Stage 2: Synthesis of 3,6-Dichloro-[1][2][3]triazolo[4,3-b]pyridazine
This stage involves a two-step, one-pot reaction starting from 3,6-dichloropyridazine.
-
Step 1: Formation of 6-Chloro-3-hydrazinylpyridazine
-
The synthesis begins with the reaction of 3,6-dichloropyridazine with hydrazine. This step is typically performed by adding hydrazine hydrate to a solution of 3,6-dichloropyridazine in a suitable solvent like ethanol.
-
-
Step 2: Cyclization with Formic Acid
-
The intermediate, 6-chloro-3-hydrazinylpyridazine, is then condensed with formic acid to form the triazole ring.[8]
-
This cyclization is generally achieved by heating the intermediate in an excess of formic acid.
-
Detailed Protocol:
While a single comprehensive protocol is not available in the cited literature, a representative procedure can be constructed based on established methods for similar transformations:
-
Dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution at room temperature and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the hydrazinyl intermediate is complete, remove the ethanol under reduced pressure.
-
To the crude intermediate, add an excess of formic acid.
-
Heat the mixture to reflux for several hours until TLC analysis indicates the completion of the cyclization.
-
After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
| Starting Material | Reagents | Conditions | Yield | Reference |
| 3,6-Dichloropyridazine | 1. Hydrazine Hydrate2. Formic Acid | 1. Room Temperature2. Reflux | Not specified | [8] |
| Table 2: Summary of quantitative data for the synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine. |
Biological Context and Signaling Pathways
Derivatives of the[1][2][3]triazolo[4,3-b]pyridazine core have been extensively studied for their potential as anticancer agents. One of the key mechanisms of action for some of these derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.[2] Dysregulation of this pathway is a common feature in many types of cancer.
The diagram below illustrates the inhibitory action of a generic triazolo[4,3-b]pyridazine derivative on this pathway.
By inhibiting key kinases such as PI3K, AKT, and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. This makes the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold a highly valuable starting point for the development of targeted cancer therapies.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Character of Triazolopyridazine Systems: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent electronic properties, particularly its electrophilic character, are crucial for its interaction with biological targets and are a key consideration in drug design. This technical guide provides an in-depth analysis of the electrophilic nature of triazolopyridazine systems, summarizing key reactivity data, experimental protocols, and computational insights to aid in the development of novel therapeutics.
Core Concepts: Understanding Electrophilicity in Triazolopyridazines
The triazolopyridazine ring system, a fusion of a triazole and a pyridazine ring, is an electron-deficient heterocycle. This electron deficiency is a result of the cumulative electron-withdrawing effects of the multiple nitrogen atoms within the bicyclic structure. This inherent electrophilicity makes the ring susceptible to nucleophilic attack, a property that can be strategically exploited in drug design, particularly for the development of covalent inhibitors.
The electrophilic character is most pronounced at the carbon atoms of the pyridazine ring, especially those bearing a suitable leaving group, such as a halogen. Nucleophilic aromatic substitution (SNAr) is a common reaction manifold for these systems, where a nucleophile displaces a leaving group on the aromatic ring. The facility of this reaction is a direct measure of the electrophilicity of the carbon center.
Quantitative Analysis of Electrophilic Character
Nucleophilic Aromatic Substitution (SNAr) Kinetics
The rate of SNAr reactions is a direct experimental measure of the electrophilicity of the substitution site. Kinetic studies on related electron-deficient heterocyclic systems, such as chloropyrimidines and trichlorotriazines, have demonstrated that the reaction is typically second order overall (first order in both the substrate and the nucleophile)[1]. The rate of these reactions is highly dependent on the nature of the leaving group, the nucleophile, and the solvent. For triazolopyridazine systems, it is expected that electron-withdrawing substituents on the ring would increase the rate of nucleophilic substitution by further enhancing the electrophilicity of the carbon centers.
Table 1: Factors Influencing SNAr Reaction Rates on Azine Systems
| Factor | Influence on Reaction Rate | Rationale |
| Leaving Group | I > Br > Cl > F | Weaker C-X bond and better stabilization of the departing anion. |
| Nucleophile Strength | Stronger nucleophiles react faster | Increased rate of attack on the electrophilic carbon. |
| Solvent Polarity | Polar aprotic solvents are often preferred | Solvation of the charged intermediate (Meisenheimer complex) stabilizes the transition state. |
| Ring Substituents | Electron-withdrawing groups accelerate the reaction | Increased positive charge on the carbon undergoing attack. |
Note: This table is a generalization based on established principles of SNAr reactions on electron-deficient heterocycles and is expected to be applicable to triazolopyridazine systems.
Computational Electrophilicity Indices
Density Functional Theory (DFT) has emerged as a powerful tool for quantifying the electrophilic character of molecules. The global electrophilicity index (ω), as defined by Parr, is a widely used descriptor. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
ω = μ² / 2η
A higher value of ω indicates a greater electrophilic character. While specific DFT studies on a broad range of triazolopyridazine derivatives are sparse in the public literature, computational analysis of related azole and azine systems has shown a good correlation between the calculated electrophilicity index and experimental reactivity. For instance, in a study on dichloropyrazines, the regioselectivity of nucleophilic attack was successfully rationalized using the Fukui index, a local reactivity descriptor derived from DFT[2].
Table 2: Conceptual DFT-Based Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of an electron to escape from the system. |
| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ² / 2η | Global electrophilic nature of the molecule. |
Note: These descriptors can be calculated for any triazolopyridazine derivative using standard quantum chemistry software packages.
Key Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of key triazolopyridazine intermediates and for performing nucleophilic aromatic substitution reactions. These protocols are based on procedures reported in the literature for similar heterocyclic systems and should be adapted and optimized for specific substrates.
Synthesis of Halogenated Triazolopyridazines
Halogenated triazolopyridazines are versatile intermediates for introducing various functionalities via SNAr reactions. A common synthetic route involves the condensation of a dihalogenated pyridazine with hydrazine, followed by cyclization.
General Procedure for the Synthesis of a Halogenated[3][4][5]triazolo[4,3-b]pyridazine:
-
Hydrazinolysis of Dihalopyridazine: A solution of a dihalopyridazine (e.g., 3,6-dichloropyridazine) in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is typically heated at reflux for several hours. After cooling, the product, a hydrazinopyridazine, is isolated by filtration or extraction.
-
Cyclization: The resulting hydrazinopyridazine is then cyclized to form the triazolopyridazine ring. This can be achieved by reacting it with a one-carbon electrophile, such as triethyl orthoformate or formic acid, often under heating. Alternatively, cyclization can be effected using reagents like cyanogen bromide.
-
Purification: The final halogenated triazolopyridazine product is purified by standard techniques such as recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The substitution of a halogen on the triazolopyridazine ring with a nucleophile is a key transformation for generating diverse libraries of compounds.
General Procedure for SNAr with an Amine Nucleophile:
-
Reaction Setup: To a solution of the halogenated triazolopyridazine in an appropriate solvent (e.g., DMSO, DMF, or NMP), the amine nucleophile is added. A base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often required to neutralize the hydrogen halide formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated, typically between 80 °C and 150 °C, until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired N-substituted triazolopyridazine.
General Procedure for SNAr with a Thiol Nucleophile:
-
Reaction Setup: The halogenated triazolopyridazine and the thiol nucleophile are dissolved in a polar aprotic solvent like DMF or DMSO. A base, such as sodium hydride (NaH) or potassium carbonate, is added to deprotonate the thiol and generate the more nucleophilic thiolate.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.
Visualizing Reactivity and Signaling Pathways
Graphviz diagrams are provided below to illustrate key concepts related to the electrophilic character and reactivity of triazolopyridazine systems.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a triazolopyridazine system.
Caption: Workflow for covalent inhibition of a protein target by an electrophilic triazolopyridazine.
Caption: Logical relationship in the Structure-Activity Relationship (SAR) of electrophilic triazolopyridazines.
Conclusion and Future Directions
The electrophilic character of the triazolopyridazine system is a defining feature that underpins its utility in drug discovery. A thorough understanding of this property, through both experimental and computational approaches, is critical for the rational design of potent and selective drug candidates. While this guide provides a foundational overview, further systematic studies are needed to generate comprehensive quantitative data on the reactivity of a wide array of triazolopyridazine derivatives. Such data would be invaluable for building predictive QSAR models and for accelerating the discovery of new medicines based on this versatile scaffold. The strategic manipulation of the electrophilic nature of triazolopyridazines will undoubtedly continue to be a fruitful avenue for the development of innovative therapeutics.
References
The Aromatic Stability of the Triazolopyridazine Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridazine core, a fused bicyclic heteroaromatic system, is a prominent scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Its prevalence in drug design is intrinsically linked to its electronic structure and, most critically, its aromatic stability. This guide provides a comprehensive technical overview of the aromatic character of the triazolopyridazine ring, consolidating theoretical and experimental findings to offer a detailed understanding for researchers engaged in the design and development of novel therapeutics.
Understanding Aromaticity in Heterocyclic Systems
Aromaticity, a cornerstone concept in organic chemistry, imparts significant thermodynamic stability, influences molecular geometry, and dictates chemical reactivity. In heterocyclic systems like triazolopyridazine, the presence of nitrogen atoms introduces perturbations in the π-electron distribution, making the assessment of aromaticity more complex than in their carbocyclic counterparts. The aromatic character of such systems is not merely a qualitative descriptor but can be quantified using a variety of experimental and computational methods.
Key Quantitative Descriptors of Aromaticity
Several indices are employed to provide a quantitative measure of the aromaticity of a molecule. The most common and informative ones include:
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization within a ring, a key characteristic of aromatic systems. A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, while a value of 0 or less suggests a non-aromatic or anti-aromatic character, respectively.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is determined by calculating the absolute magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current associated with anti-aromaticity. The zz-component of the NICS tensor (NICSzz) is often considered a more reliable indicator as it is less contaminated by local σ-bond contributions.
-
Aromatic Stabilization Energy (ASE): This energetic descriptor quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. A positive ASE value signifies aromatic stabilization.
Quantitative Aromaticity Analysis of Fused Heterocyclic Systems
In this particular study, the pyridazine ring within the pyrazolopyridazinone scaffold generally exhibited lower HOMA values and less negative NICS values compared to the fused pyrazole ring, suggesting a comparatively lower degree of aromaticity for the six-membered diazine ring in this specific fused system.[1] This highlights a common theme in fused heterocycles where the overall aromaticity is a composite of the individual ring characteristics and their electronic interplay.
Furthermore, computational investigations into fused triazolopyrimidines have underscored the critical role of π-electron delocalization and aromatic stabilization in determining the regioselectivity of their synthesis.[2] This reinforces the concept that the inherent aromatic stability of the final fused ring system is a significant driving force in its formation.
Table 1: Illustrative Aromaticity Indices for Constituent Rings in a Fused Pyrazolopyridazinone System [1]
| Ring System | Aromaticity Index | Reported Value Range | Implied Aromatic Character |
| Pyridazine Ring | HOMA | ~0.45 | Moderately Aromatic |
| NICS(0) (ppm) | -0.6 to -4.6 | Weakly to Moderately Aromatic | |
| NICSzz(1) (ppm) | +11.7 to +15.1 | Non-aromatic (in this component) | |
| Pyrazole Ring | HOMA | Not explicitly reported | - |
| NICS(0) (ppm) | -11.3 to -13.1 | Aromatic | |
| NICSzz(1) (ppm) | -4.9 to -7.8 | Aromatic |
Note: These values are for the pyridazine and pyrazole rings within a specific pyrazolopyridazinone scaffold and are presented here for illustrative purposes to demonstrate the application of these indices. The exact values for the triazolopyridazine system may differ.
Experimental and Computational Methodologies
The determination of aromaticity relies on a synergistic approach combining experimental techniques and computational modeling.
Experimental Protocols
-
X-ray Crystallography: High-resolution single-crystal X-ray diffraction is the primary experimental method for obtaining precise molecular geometries.
-
Methodology: A suitable single crystal of the triazolopyridazine derivative is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is processed to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths. These bond lengths can then be used to calculate the HOMA index.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing a direct measure of a single aromaticity index, NMR chemical shifts, particularly of protons attached to the ring, are sensitive to the magnetic environment created by ring currents and are thus indicative of aromaticity.
Computational Protocols
-
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict molecular properties, including geometry and magnetic shielding tensors.
-
Methodology for Geometry Optimization and HOMA Calculation: The molecular structure of the triazolopyridazine is modeled, and its geometry is optimized using a DFT functional (e.g., B3LYP) with an appropriate basis set (e.g., 6-311G(d,p)). The optimized bond lengths are then used in the HOMA formula to calculate the aromaticity index.
-
Methodology for NICS Calculation: Following geometry optimization, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. A "ghost" atom (Bq) is placed at the geometric center of the ring (for NICS(0)) or at a specified distance above it (for NICS(1)). The calculated isotropic magnetic shielding value at this point, with its sign reversed, gives the NICS value.
-
Logical Workflow for Aromaticity Assessment
The process of assessing the aromatic stability of the triazolopyridazine ring follows a logical workflow that integrates experimental and computational approaches.
Caption: Workflow for assessing the aromaticity of the triazolopyridazine ring.
Signaling Pathways and Drug Development Implications
The aromatic stability of the triazolopyridazine core is a critical determinant of its utility in drug development. A stable aromatic system provides a rigid scaffold for the precise positioning of pharmacophoric groups, facilitating optimal interactions with biological targets. Numerous triazolopyridazine derivatives have been developed as inhibitors of various kinases, such as c-Met, by acting as ATP-competitive inhibitors.[3][4] The planar and electron-rich nature of the aromatic core allows it to fit into the ATP-binding pocket and form key hydrogen bonding and π-stacking interactions with the hinge region of the kinase.
Caption: Mechanism of kinase inhibition by triazolopyridazine-based drugs.
Conclusion
The triazolopyridazine ring system possesses a significant degree of aromatic stability, which is fundamental to its widespread use in the development of bioactive molecules. While a definitive and comprehensive quantitative analysis of the parent ring is an area ripe for further investigation, insights from related fused heterocyclic systems strongly support its classification as an aromatic scaffold. The methodologies outlined in this guide provide a robust framework for researchers to assess the aromaticity of novel triazolopyridazine derivatives, aiding in the rational design of next-generation therapeutics that leverage the unique electronic and structural properties of this versatile heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: 3,6-dichloro-triazolo[4,3-b]pyridazine in Modern Medicinal Chemistry
Introduction: The fused heterocyclic system,[1][2][3]triazolo[4,3-b]pyridazine, has emerged as a privileged scaffold in medicinal chemistry, drawing significant interest for its diverse pharmacological activities. The readily available starting material, 3,6-dichloro-triazolo[4,3-b]pyridazine, serves as a versatile building block for the synthesis of a multitude of derivatives targeting key players in cellular signaling pathways. This document provides an overview of its applications, focusing on the development of anticancer agents, and includes detailed experimental protocols for the synthesis and evaluation of these compounds.
Application Notes
The 3,6-dichloro-triazolo[4,3-b]pyridazine core has been successfully utilized to develop potent inhibitors of several important biological targets, primarily in the field of oncology. The key areas of application include:
-
Dual c-Met/Pim-1 Kinase Inhibitors: A significant body of research has focused on developing derivatives that can simultaneously inhibit both c-Met and Pim-1 kinases.[1][3][4] These kinases are crucial in cancer progression, with c-Met involved in cell motility, invasion, and angiogenesis, and Pim-1 promoting cell survival and proliferation. Dual inhibition offers a promising strategy to overcome resistance and enhance therapeutic efficacy.
-
Selective PIM Kinase Inhibitors: The triazolo[4,3-b]pyridazine scaffold has also been employed to create selective inhibitors of the PIM kinase family (PIM-1, PIM-2, and PIM-3).[2][5][6] These serine/threonine kinases are overexpressed in various cancers, and their inhibition can lead to cell cycle arrest and apoptosis.
-
Antitubulin Agents: By replacing the flexible linker in natural products like Combretastatin A-4 (CA-4), researchers have designed rigid 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines that act as potent antitubulin agents.[7] These compounds disrupt microtubule dynamics, leading to mitotic arrest and cell death in cancer cells.
-
General Cytotoxic Agents: Various substituted triazolo[4,3-b]pyridazine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including leukemia and breast cancer.[8]
Quantitative Data Summary
The biological activity of various 3,6-disubstituted-triazolo[4,3-b]pyridazine derivatives is summarized below.
Table 1: Dual c-Met/Pim-1 Inhibitory Activity
| Compound | c-Met IC50 (µM) | Pim-1 IC50 (µM) | Cell Line | Mean GI% | Reference |
| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 | NCI-60 | 55.84 | [1][3] |
| 4a | - | - | NCI-60 | 29.08 | [1][3] |
Table 2: Antiproliferative Activity of Antitubulin Agents
| Compound | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) | Reference |
| 4q | 0.014 | 0.008 | 0.012 | [7] |
| CA-4 | 0.009 | - | 0.012 | [7] |
Table 3: Cytotoxic Activity Against Leukemia and Breast Cancer Cell Lines
| Compound | SB-ALL IC50 (µM) | NALM-6 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 4f | ~1.64-5.66 | ~1.14-3.7 | - | [8] |
| 4j | ~1.64-5.66 | ~1.14-3.7 | - | [8] |
| 4q | ~1.64-5.66 | ~1.14-3.7 | - | [8] |
| Doxorubicin | 0.167 | - | - | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 6-substituted-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines
This protocol outlines a general synthetic route for creating diverse triazolo[4,3-b]pyridazine derivatives, starting from 3-chloro-6-hydrazinopyridazine.
Step 1: Synthesis of 3-(2-arylidenehydrazinyl)-6-chloropyridazine (1a-c)
-
A mixture of 3-chloro-6-hydrazinopyridazine (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) containing a catalytic amount of glacial acetic acid is refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired product.
Step 2: Synthesis of 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (2a-c)
-
To a solution of the corresponding 3-(2-arylidenehydrazinyl)-6-chloropyridazine (1a-c) (1 mmol) in ethanol (20 mL), ferric chloride (1.2 mmol) is added.
-
The reaction mixture is heated under reflux at 80°C for 8-10 hours.
-
The solvent is evaporated under reduced pressure, and the residue is partitioned between water and chloroform.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
Step 3: Synthesis of 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (3a-c)
-
A mixture of the appropriate 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (2a-c) (1 mmol) and hydrazine hydrate (99%, 2 mL) in absolute ethanol (20 mL) is heated under reflux at 80°C for 12 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the target compound.
Step 4: Synthesis of 6-(2-arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (4a-g)
-
A solution of the respective 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (3a-c) (1 mmol) and the desired aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) is refluxed at 80°C for 6-8 hours.
-
The precipitate formed upon cooling is filtered, washed with ethanol, and recrystallized from a suitable solvent to give the final products.
Protocol 2: In vitro Kinase Inhibition Assay (c-Met and Pim-1)
This protocol describes a general method for assessing the inhibitory activity of compounds against c-Met and Pim-1 kinases.
-
Kinase assays are performed in a 96-well plate format.
-
Each well contains the respective kinase (c-Met or Pim-1), a fluorescently labeled substrate peptide, and ATP in a suitable kinase buffer.
-
The test compounds are dissolved in DMSO and added to the wells at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Visualizations
Signaling Pathways
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,6-Disubstituted-Triazolo[4,3-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 3,6-disubstituted-triazolo[4,3-b]pyridazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly as potent anti-cancer agents. The protocols outlined below are based on established and recently developed synthetic methodologies.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its rigid, planar structure is amenable to substitutions at the 3 and 6 positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Derivatives of this scaffold have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving c-Met and Pim-1 kinases, and as antitubulin agents.[1][2][3][4]
Synthetic Methodologies
The synthesis of 3,6-disubstituted-triazolo[4,3-b]pyridazines can be achieved through several efficient routes. A common strategy involves the construction of the pyridazine ring followed by the annulation of the triazole ring.
A prevalent method commences with substituted acetophenones, which undergo a reaction with glyoxylic acid and subsequent treatment with hydrazine to form 6-substituted phenyl-3(2H)-pyridazinones.[2][5] These intermediates are then chlorinated using phosphorus oxychloride to yield 3-chloro-6-substituted phenyl pyridazines.[5] The resulting chlorinated pyridazines can be further reacted with hydrazine hydrate to produce 6-substituted phenylpyridazin-3-yl hydrazines, which are key precursors for the triazole ring formation.[5][6]
Another key synthetic approach is the oxidative intramolecular cyclization of 6-chloropyridazin-3-yl hydrazones, often mediated by reagents like iodobenzene diacetate, which offers a greener alternative to traditional methods.[1][7][8]
The general synthetic workflow is depicted below:
Caption: General synthetic workflow for 3,6-disubstituted-triazolo[4,3-b]pyridazines.
Data Presentation
The following tables summarize the biological activities of representative 3,6-disubstituted-triazolo[4,3-b]pyridazine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines [2][4]
| Compound | A-Ring Substituent | B-Ring Substituent | SGC-7901 IC₅₀ (μM) | A549 IC₅₀ (μM) | HT-1080 IC₅₀ (μM) |
| 4a | 3,4,5-Trimethoxy | Phenyl | >100 | >100 | >100 |
| 4q | 3,4,5-Trimethoxy | 3-Amino-4-methoxy | 0.014 | 0.008 | 0.012 |
| CA-4 (Ref.) | - | - | 0.009 | 0.011 | 0.012 |
Table 2: c-Met and Pim-1 Kinase Inhibitory Activity [3]
| Compound | Mean GI% (60 cell lines) | c-Met IC₅₀ (μM) | Pim-1 IC₅₀ (μM) |
| 4a | 29.08 | - | - |
| 4g | 55.84 | 0.163 ± 0.01 | 0.283 ± 0.01 |
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-3(2H)-pyridazinones (7)[2]
-
A mixture of a substituted acetophenone (10 mmol) and glyoxylic acid (12 mmol) in acetic acid (20 mL) is heated at reflux for 8 hours.
-
The reaction mixture is cooled to room temperature, and hydrazine hydrate (85%, 20 mmol) is added.
-
The mixture is then refluxed for an additional 12 hours.
-
After cooling, the reaction mixture is poured into ice water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude pyridazinone.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 3-Chloro-6-arylpyridazines (8)[2]
-
A suspension of the 6-aryl-3(2H)-pyridazinone (7) (5 mmol) in phosphorus oxychloride (10 mL) is heated at reflux for 2 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the 3-chloro-6-arylpyridazine.
Protocol 3: Synthesis of 6-Hydrazineyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines (3a-c)[6]
-
A mixture of the appropriate 3-chloro-6-arylpyridazine (8) (0.01 mol) and hydrazine hydrate (99%, 0.05 mol) in ethanol (20 mL) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to give the pure hydrazineyl derivative.
Protocol 4: Synthesis of 6-(2-Arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines (4a-g)[6]
-
A mixture of the 6-hydrazineyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (3a-c) (0.005 mol) and the appropriate aromatic aldehyde (0.005 mol) in absolute ethanol (15 mL) is heated at reflux for 5-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the solid product is collected by filtration, washed with ethanol, and recrystallized to afford the target compound.
Protocol 5: Oxidative Intramolecular Cyclization to form 3,6-Disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines (4)[1]
-
To a solution of 6-arylidenehydrazino-3-aryl-1,2,4-triazolo[4,3-b]pyridazine (3) (1 mmol) in dichloromethane (15 mL), iodobenzene diacetate (IBD) (1.1 mmol) is added.
-
The reaction mixture is stirred at room temperature for a specified time (monitored by TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is washed with diethyl ether to remove iodobenzene.
-
The solid product is then purified by column chromatography or recrystallization.
Mechanism of Action and Signaling Pathways
c-Met/Pim-1 Dual Inhibition
Certain 3,6-disubstituted-triazolo[4,3-b]pyridazine derivatives have been identified as potent dual inhibitors of c-Met and Pim-1 kinases, both of which are crucial targets in cancer therapy.[3] The c-Met receptor tyrosine kinase is often overexpressed in various tumors and its activation leads to cell proliferation, survival, and metastasis. Pim-1 is a serine/threonine kinase that also plays a role in cell survival and proliferation. Dual inhibition of these pathways can lead to synergistic anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Triazolo[4,3-b]pyridazine Scaffold: A Promising Framework for Novel Anticancer Agents
The 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine core structure is emerging as a highly versatile scaffold in the development of a new generation of anticancer therapeutics. This heterocyclic system provides a rigid framework that can be strategically modified to target a variety of key proteins implicated in cancer progression. Researchers have successfully synthesized and evaluated a range of derivatives demonstrating potent activity against various cancer cell lines, including those resistant to current therapies. These compounds have been shown to act through diverse mechanisms, including the inhibition of tubulin polymerization and the targeting of critical cancer-associated kinases such as c-Met and Pim-1.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives as anticancer agents. It includes a summary of their biological activities, detailed experimental procedures for their synthesis and evaluation, and diagrams of relevant signaling pathways.
Application Notes
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has proven to be a privileged structure in the design of potent and selective anticancer agents.[1] Its rigid nature allows for the precise spatial orientation of various substituents at the 3 and 6 positions, enabling targeted interactions with specific biological macromolecules.
Key Therapeutic Targets and Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogues of combretastatin A-4 (CA-4), a potent antitubulin agent.[1][4] By replacing the flexible olefin bridge of CA-4 with the rigid triazolo[4,3-b]pyridazine core, these compounds exhibit significant antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4]
-
Dual c-Met and Pim-1 Kinase Inhibition: The c-Met and Pim-1 kinases are key regulators of cell proliferation, survival, and metastasis, making them attractive targets for cancer therapy.[2][5][6] Novel triazolo[4,3-b]pyridazine derivatives have been developed as dual inhibitors of these kinases.[2][5][6] These compounds have demonstrated potent cytotoxic effects against a broad range of cancer cell lines and have been shown to induce apoptosis and arrest the cell cycle in the S phase.[2][5]
-
c-Met Kinase Inhibition: Several series of triazolo-pyridazine and -pyrimidine derivatives have been specifically designed as c-Met kinase inhibitors.[3][7] These compounds show significant cytotoxicity against cancer cell lines with c-Met overexpression.[3]
-
PIM Kinase Inhibition: The PIM kinase family (PIM-1, PIM-2, and PIM-3) is another important target in oncology.[8] Triazolo[4,3-b]pyridazine-based tricycles have been developed as potent pan-PIM or selective PIM-1/PIM-3 inhibitors, demonstrating antiproliferative activity and synergistic effects when combined with other anticancer agents.[8]
-
BRD4 Bromodomain Inhibition: Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of oncogenes. A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the BRD4 bromodomain, presenting a novel therapeutic strategy.[9]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents
| Compound | Cell Line | IC50 (μM) | Reference |
| 4q | SGC-7901 (Gastric Adenocarcinoma) | 0.014 | [1][4] |
| A549 (Lung Adenocarcinoma) | 0.008 | [1][4] | |
| HT-1080 (Fibrosarcoma) | 0.012 | [1][4] | |
| CA-4 (Reference) | SGC-7901, A549, HT-1080 | 0.009–0.012 | [1][4] |
Table 2: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives as Dual c-Met/Pim-1 Inhibitors
| Compound | Target | IC50 (μM) | Cell Line (Antiproliferative) | Mean GI% | Reference |
| 4g | c-Met | 0.163 ± 0.01 | 60 cancer cell lines | 55.84 | [2][5][6] |
| Pim-1 | 0.283 ± 0.01 | [2][5][6] | |||
| 4a | - | - | 60 cancer cell lines | 29.08 | [2][5][6] |
Table 3: Cytotoxicity of Triazolo-pyridazine Derivatives as c-Met Inhibitors
| Compound | Cell Line | IC50 (μM) | Reference |
| 12e | A549 (Lung Adenocarcinoma) | 1.06 ± 0.16 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 1.23 ± 0.18 | [3] | |
| HeLa (Cervical Carcinoma) | 2.73 ± 0.33 | [3] |
Experimental Protocols
General Synthesis of 3,6-Disubstituted-[1][2][3]triazolo[4,3-b]pyridazines
The synthesis of the 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine scaffold typically starts from 3,6-dichloropyridazine. The following is a general synthetic scheme, with specific examples provided for different classes of derivatives.
Protocol 1: Synthesis of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines (Antitubulin Agents) [1]
-
Synthesis of 3-Chloro-6-hydrazinopyridazine: A mixture of 3,6-dichloropyridazine and hydrazine hydrate in ethanol is refluxed. The resulting precipitate is filtered and washed to yield 3-chloro-6-hydrazinopyridazine.
-
Synthesis of 3-(2-Arylidenehydrazinyl)-6-chloropyridazines: 3-Chloro-6-hydrazinopyridazine is reacted with various aromatic aldehydes in ethanol with a catalytic amount of acetic acid under reflux to produce the corresponding hydrazones.
-
Synthesis of 6-Chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines: The hydrazone intermediate is subjected to oxidative cyclization using a suitable oxidizing agent like ferric chloride in ethanol under reflux.
-
Synthesis of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines: The 6-chloro intermediate undergoes a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst and a base to yield the final 3,6-diaryl derivatives.
Protocol 2: Synthesis of Triazolo[4,3-b]pyridazine Derivatives as Dual c-Met/Pim-1 Inhibitors [10]
-
Synthesis of 3-(2-Arylidenehydrazinyl)-6-chloropyridazine derivatives (1a-c): 3-Chloro-6-hydrazinopyridazine is refluxed with the relevant aromatic aldehydes in absolute ethanol and glacial acetic acid.[10]
-
Synthesis of 6-Chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives (2a-c): Compounds 1a-c are heated under reflux at 80 °C in a mixture of ferric chloride and ethanol.[10]
-
Synthesis of 6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives (3a-c): Compounds 2a-c are heated under reflux at 80 °C with hydrazine hydrate in absolute ethanol.[10]
-
Synthesis of 6-(2-Arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives (4a-g): Compounds 3a-c are heated under reflux at 80 °C with the appropriate aromatic aldehydes in absolute ethanol.[10]
Biological Evaluation Protocols
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay) [3][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Protocol 4: Tubulin Polymerization Assay [1][4]
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a polymerization buffer.
-
Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence spectrophotometer.
-
Data Analysis: The extent of tubulin polymerization inhibition is determined by comparing the fluorescence profiles of the compound-treated samples with the controls.
Protocol 5: Cell Cycle Analysis by Flow Cytometry [1][2]
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.
Signaling Pathways
These detailed notes and protocols provide a solid foundation for researchers to further investigate the promising anticancer potential of the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold. The versatility of this core structure, coupled with the diverse mechanisms of action of its derivatives, underscores its importance in the ongoing quest for more effective and targeted cancer therapies.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-dichloro-triazolo[4,3-b]pyridazine
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives have shown a wide range of biological activities, including potent inhibition of kinases such as c-Met and Pim-1, and activity as antitubulin agents, making them highly valuable for oncology and other therapeutic areas.[4][5]
The starting material, 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, is a key intermediate that allows for the introduction of various functional groups through nucleophilic aromatic substitution (SNAr) at the 3- and 6-positions. The reactivity of the chlorine atoms, influenced by the electron-deficient nature of the fused heterocyclic system, facilitates displacement by a wide range of nucleophiles. This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies and drug discovery programs.[6]
These application notes provide an overview of the synthetic routes to 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines, detailed experimental protocols for key transformations, and insights into the biological applications of the resulting compounds.
Synthetic Strategy and Regioselectivity
The primary route to functionalized[1][2][3]triazolo[4,3-b]pyridazines involves the sequential substitution of the chlorine atoms on the 3,6-dichloro core. While direct studies on the regioselectivity of the initial substitution on 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine are not extensively detailed in the reviewed literature, analogous reactions on similar heterocyclic systems and the preponderance of synthetic routes targeting the 6-position first suggest a generally accepted pathway. The synthesis often commences with the preparation of a 3-substituted-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine intermediate, followed by the substitution of the remaining chlorine at the 6-position.
Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective method for accelerating these nucleophilic substitution reactions, often leading to higher yields and shorter reaction times compared to conventional heating.
A general workflow for the synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines is outlined below.
Quantitative Data for Nucleophilic Substitution Reactions
The following table summarizes reaction conditions and yields for the nucleophilic substitution at the 6-position of 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine derivatives, primarily utilizing microwave-assisted synthesis.
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | Neat | - | 195 | 15 | 97 | |
| 2 | Piperidine | EtOH | - | 170 | 10 | 92 | [6] |
| 3 | Morpholine | EtOH | - | 170 | 10 | 85 | [6] |
| 4 | N-Boc-piperazine | EtOH | DIEA | 100 | 120 | >80 (two steps) | [6] |
| 5 | Aniline | DMF | K₂CO₃ | 180 | 15 | >65 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-one
This protocol describes the formation of a key intermediate in the synthesis of the 3,6-dichloro scaffold.[1]
Materials:
-
6-chloro-3-hydrazinopyridazine
-
Cyclizing agent (e.g., triphosgene, carbonyldiimidazole)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 6-chloro-3-hydrazinopyridazine in an anhydrous solvent under an inert atmosphere, add the cyclizing agent portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by TLC).
-
Upon completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction.
-
Microwave irradiation has been shown to significantly reduce the reaction time from several days to under an hour.[1]
Protocol 2: Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Optional: Catalytic amount of DMF
Procedure:
-
A mixture of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-one and phosphorus oxychloride is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., NaHCO₃).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.
Protocol 3: Microwave-Assisted Nucleophilic Substitution with Amines
This protocol details the substitution of the chlorine at the 6-position of a 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.[6]
Materials:
-
Amine nucleophile (e.g., benzylamine, piperidine, aniline)
-
Solvent (Ethanol or DMF)
-
Base (if required, e.g., K₂CO₃ for less nucleophilic amines)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine, the amine nucleophile, and the appropriate solvent.
-
For less reactive amines like anilines, add a base such as K₂CO₃.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time (e.g., 170-180 °C for 10-15 minutes).[6]
-
After cooling, the reaction mixture is worked up by removing the solvent, followed by extraction and purification of the product.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
c-Met and Pim-1 Kinase Inhibition
Compounds bearing the triazolo[4,3-b]pyridazine core have been identified as potent dual inhibitors of c-Met and Pim-1 kinases.[4] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, and metastasis. Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and promotes cell survival and proliferation. Dual inhibition of these pathways can lead to synergistic anti-tumor effects.
Antitubulin Activity
Certain 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogs of combretastatin A-4 (CA-4), a potent antitubulin agent.[2] These compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Conclusion
The 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a versatile and valuable building block for the synthesis of biologically active molecules. The nucleophilic substitution reactions at the 3- and 6-positions provide a straightforward means to generate chemical diversity. The application of modern synthetic techniques, such as microwave-assisted synthesis, can significantly enhance the efficiency of these transformations. The resulting 3,6-disubstituted derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in the field of oncology. Further exploration of the regioselectivity of these reactions and the expansion of the range of nucleophiles employed will undoubtedly lead to the discovery of new compounds with improved potency and selectivity.
References
- 1. "Synthesis of this compound for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of c-Met Inhibitors Using 3,6-dichloro-triazolo[4,3-b]pyridazine
Application Notes and Protocols for the Synthesis of c-Met Inhibitors Using 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. A promising scaffold for the development of potent and selective c-Met inhibitors is the[1][2][3]triazolo[4,3-b]pyridazine core. This document provides detailed application notes and protocols for the synthesis of c-Met inhibitors utilizing 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine as a key starting material.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the activation of key pathways such as RAS/MAPK, PI3K/AKT, and STAT, which collectively promote cell growth, survival, and motility.[1] The diagram below illustrates the major components of the c-Met signaling pathway.
Caption: The c-Met signaling pathway initiated by HGF binding.
Synthetic Approach
The synthesis of c-Met inhibitors from 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine primarily involves sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the chlorine at the C3 position. This regioselectivity allows for a controlled, stepwise introduction of different substituents.
The general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of c-Met inhibitors.
Experimental Protocols
The following protocols are representative examples for the synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives.
Protocol 1: Synthesis of 6-substituted-3-chloro-[1][2][3]triazolo[4,3-b]pyridazine (Intermediate)
This protocol describes the first SNAr reaction at the C6 position.
Materials:
-
Nucleophile (e.g., a substituted aniline or alcohol)
-
Base (e.g., K2CO3, DIPEA)
-
Solvent (e.g., DMF, EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
To a solution of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in the chosen solvent, add the nucleophile (1.1 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-3-chloro-[1][2][3]triazolo[4,3-b]pyridazine.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine (Final Product)
This protocol outlines the second SNAr reaction at the C3 position.
Materials:
-
6-substituted-3-chloro-[1][2][3]triazolo[4,3-b]pyridazine (from Protocol 1)
-
Second nucleophile
-
Base (if required)
-
Solvent (e.g., DMF, NMP)
-
Microwave reactor or conventional heating setup
-
Other equipment as listed in Protocol 1
Procedure:
-
In a microwave vial or a round-bottom flask, dissolve the 6-substituted-3-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in the appropriate solvent.
-
Add the second nucleophile (1.2 eq) and a base, if necessary.
-
Heat the reaction mixture using a microwave reactor or conventional heating until the starting material is consumed (monitor by TLC).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the final product by column chromatography or recrystallization.
-
Confirm the structure and purity of the synthesized c-Met inhibitor using 1H NMR, 13C NMR, HRMS, and HPLC.
Data Presentation: Structure-Activity Relationships (SAR)
The following table summarizes the in vitro c-Met inhibitory activity of a selection of[1][2][3]triazolo[4,3-b]pyridazine derivatives. This data can be used to guide the design of new, more potent inhibitors.
| Compound ID | R1 (at C3) | R2 (at C6) | c-Met IC50 (µM) | Reference |
| 4a | Phenyl | 4-hydroxybenzylidenehydrazinyl | >10 | [2] |
| 4g | 4-methoxyphenyl | 4-hydroxybenzylidenehydrazinyl | 0.163 | [2] |
| 12e | 4-((4-methyl-2-(pyridin-2-yl)thiazole-5-carboxamido)phenyl)oxy | Methyl | 0.090 | [4] |
| Foretinib | - | - | 0.019 | [4] |
Note: The inhibitory activities can vary depending on the assay conditions.
Conclusion
The 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a versatile starting material for the synthesis of a diverse range of c-Met inhibitors. The regioselective nature of the sequential SNAr reactions allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency and selectivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics targeting the c-Met signaling pathway.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Diaryl-Triazolo[4,3-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 3,6-diaryl-triazolo[4,3-b]pyridazines, focusing on their potential as anticancer agents. Detailed protocols for key experimental assays are provided to enable researchers to investigate these compounds further.
Biological Activities and Mechanisms of Action
3,6-Diaryl-triazolo[4,3-b]pyridazines have emerged as a promising class of heterocyclic compounds with diverse pharmacological properties.[1] Extensive research has highlighted their significant potential in oncology, primarily through mechanisms that include kinase inhibition and disruption of microtubule dynamics.
Anticancer Activity:
The primary therapeutic potential of this scaffold lies in its anticancer activity, which is attributed to several mechanisms of action:
-
Dual c-Met and Pim-1 Kinase Inhibition: Certain derivatives have been identified as potent dual inhibitors of c-Met and Pim-1 kinases.[2][3][4] The deregulation of these kinases is linked to tumor proliferation, angiogenesis, and metastasis.[4] Inhibition of both kinases can offer enhanced therapeutic efficacy.[3]
-
Antitubulin Activity: A series of 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines have been designed as analogues of combretastatin A-4 (CA-4), a well-known antitubulin agent.[5][7] These compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][7]
-
Pim-1 Kinase Inhibition: Selective inhibitors of Pim-1 kinase have been developed from the 3-aryl-6-amino-triazolo[4,3-b]pyridazine scaffold.[6][8] Pim kinases are proto-oncogenic serine/threonine kinases that are positive regulators of cell cycle progression.[4]
-
Broad Antiproliferative Activity: These compounds have demonstrated moderate to potent antiproliferative activity against a wide range of human cancer cell lines.[5][9][10]
Other Biological Activities:
While the primary focus has been on cancer, derivatives of the triazolo[4,3-b]pyridazine scaffold have also been reported to exhibit other biological activities, including:
Quantitative Data Summary
The following tables summarize the reported in vitro biological activity of representative 3,6-diaryl-triazolo[4,3-b]pyridazine derivatives.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4q | SGC-7901 (gastric adenocarcinoma) | 0.014 | Antitubulin | [5][7] |
| A549 (lung adenocarcinoma) | 0.008 | Antitubulin | [5][7] | |
| HT-1080 (fibrosarcoma) | 0.012 | Antitubulin | [5][7] | |
| 4g | c-Met Kinase | 0.163 ± 0.01 | Dual c-Met/Pim-1 Inhibitor | [2][3][4] |
| Pim-1 Kinase | 0.283 ± 0.01 | Dual c-Met/Pim-1 Inhibitor | [2][3][4] | |
| 8l | MV4-11 (leukemia) | 1.5 | Kinase Inhibitor | [9][10] |
| 4f | SB-ALL (leukemia) | ~1.64–5.66 | Apoptosis Induction | [9] |
| NALM-6 (leukemia) | ~1.14–3.7 | Apoptosis Induction | [9] | |
| 4j | SB-ALL (leukemia) | ~1.64–5.66 | Apoptosis Induction | [9] |
| NALM-6 (leukemia) | ~1.14–3.7 | Apoptosis Induction | [9] | |
| 4q | SB-ALL (leukemia) | ~1.64–5.66 | Apoptosis Induction | [9] |
| NALM-6 (leukemia) | ~1.14–3.7 | Apoptosis Induction | [9] |
Table 2: Antiproliferative Activity (Growth Inhibition %)
| Compound | Mean GI% (at 10 µM) | Reference |
| 4g | 55.84 | [2][3][4] |
| 4a | 29.08 | [2][3][4] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Several 3,6-diaryl-triazolo[4,3-b]pyridazine derivatives, particularly those acting as dual c-Met/Pim-1 inhibitors, have been shown to modulate the PI3K/AKT/mTOR signaling pathway.[2][4] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] The diagram below illustrates the key components of this pathway and the potential point of intervention by these inhibitors.
Caption: PI3K/AKT/mTOR and Pim-1 signaling pathways.
General Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the biological evaluation of novel 3,6-diaryl-triazolo[4,3-b]pyridazine derivatives as potential anticancer agents.
Caption: General workflow for biological evaluation.
Experimental Protocols
1. In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
3,6-Diaryl-triazolo[4,3-b]pyridazine compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
-
2. Tubulin Polymerization Assay
This assay is used to determine if the compounds inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.[12] Inhibitors of tubulin polymerization will prevent this increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Test compounds
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel - a polymerization promoter)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation:
-
Prepare the tubulin solution in polymerization buffer on ice.
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
-
Assay:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compounds or controls to the respective wells.
-
Initiate polymerization by adding GTP to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the control to determine the inhibitory effect.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[1] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. Apoptosis Assay using Annexin V-FITC
This assay is used to detect and quantify apoptosis induced by the test compounds.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[10]
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Use quadrant analysis to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
5. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like c-Met and Pim-1. The specific assay format (e.g., TR-FRET, luminescence) will depend on the available reagents and instrumentation.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is detected using various methods, such as fluorescence, luminescence, or radioactivity.
Materials:
-
Recombinant human kinase (e.g., c-Met, Pim-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagents (specific to the assay format)
-
Microplate reader (compatible with the detection method)
Procedure:
-
Assay Setup:
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a specified time.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop reagent.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow the signal to develop.
-
-
Measurement:
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Triazolopyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction has become a powerful tool in chemical biology, materials science, and drug development due to its rapid kinetics, high specificity, and bioorthogonality.[1][2] This cycloaddition occurs between an electron-deficient diene and an electron-rich dienophile, a reversal of the electronic demand of the classic Diels-Alder reaction. Among the various heterocyclic dienes employed, 1,2,4,5-tetrazines have been extensively studied and utilized, particularly in bioconjugation reactions with strained alkenes like trans-cyclooctene (TCO).[3][4]
This document provides a detailed protocol and application notes for conducting iEDDA reactions with a focus on triazolopyridazines, a class of electron-deficient nitrogen-rich heterocycles. While specific literature on the iEDDA reactions of triazolopyridazines is limited, the principles and protocols established for other electron-deficient azines, such as tetrazines and triazines, provide a strong foundation for exploring their reactivity. The protocols outlined below are generalized from established procedures for these related systems and are intended to serve as a starting point for the investigation of triazolopyridazine-based iEDDA reactions.
Reaction Mechanism and Principles
The iEDDA reaction is a [4+2] cycloaddition that proceeds through a concerted, pericyclic transition state. The rate of the reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller HOMO-LUMO gap leads to a faster reaction.
Key factors influencing the reaction rate include:
-
Diene Electronics: Electron-withdrawing substituents on the triazolopyridazine ring will lower its LUMO energy, increasing the reaction rate.
-
Dienophile Electronics: Electron-donating groups on the dienophile raise its HOMO energy, accelerating the reaction.
-
Dienophile Strain: Strained cyclic alkenes and alkynes, such as trans-cyclooctenes (TCO), bicyclononynes (BCN), and norbornenes, exhibit significantly enhanced reactivity due to the release of ring strain in the transition state.[5]
The reaction typically proceeds via an initial cycloaddition, followed by a retro-Diels-Alder reaction that releases a small molecule, most commonly nitrogen gas (N₂), to form a stable dihydropyridazine product. This irreversible loss of N₂ drives the reaction to completion.[3]
Experimental Protocols
The following protocols are generalized for the iEDDA reaction of a functionalized triazolopyridazine with a strained alkene, such as a trans-cyclooctene (TCO) derivative. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for iEDDA Reaction of a Functionalized Triazolopyridazine with a TCO-Containing Molecule
Materials:
-
Functionalized triazolopyridazine derivative
-
TCO-functionalized molecule (e.g., TCO-amine, TCO-NHS ester)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugation)
-
Reaction vessel (e.g., round-bottom flask, vial)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
NMR tubes and solvents (e.g., CDCl₃, DMSO-d₆)
-
Mass spectrometer
Procedure:
-
Reactant Preparation:
-
Dissolve the functionalized triazolopyridazine (1.0 equivalent) in the chosen anhydrous solvent in a clean, dry reaction vessel.
-
In a separate vessel, dissolve the TCO-functionalized molecule (1.0-1.2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the solution of the TCO-functionalized molecule dropwise to the stirring solution of the triazolopyridazine at room temperature. For highly reactive systems, cooling the reaction mixture to 0 °C may be necessary to control the reaction rate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the cycloadduct should be observed. For colored triazolopyridazines (analogous to tetrazines), the reaction can also be monitored by the disappearance of color.[3]
-
-
Reaction Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dihydropyridazine product.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Bioconjugation of a Triazolopyridazine-Labeled Molecule to a TCO-Labeled Protein
Materials:
-
Triazolopyridazine-labeled small molecule or peptide
-
TCO-labeled protein in PBS (pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker or rotator
-
SDS-PAGE analysis equipment
-
Mass spectrometer (for protein analysis)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the triazolopyridazine-labeled molecule in a biocompatible solvent such as DMSO.
-
The TCO-labeled protein should be in a suitable buffer, such as PBS at pH 7.4.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, mix the TCO-labeled protein with the triazolopyridazine-labeled molecule. A slight molar excess (e.g., 1.1 to 5 equivalents) of the triazolopyridazine-labeled molecule is often used to ensure complete labeling of the protein.
-
The final concentration of the protein is typically in the low micromolar range.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C with gentle shaking for 30 minutes to 2 hours. The optimal incubation time will depend on the reactivity of the specific triazolopyridazine and TCO derivatives.
-
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE to confirm the formation of the conjugate, which will have a higher molecular weight than the starting protein.
-
Further characterization of the conjugate can be performed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling.
-
Data Presentation
Quantitative data from iEDDA reaction experiments should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Reaction Conditions and Yields for the iEDDA Reaction of Triazolopyridazine Derivatives.
| Entry | Triazolopyridazine | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Derivative A | TCO-NH₂ | DCM | 25 | 1 | 95 |
| 2 | Derivative B | Norbornene | THF | 50 | 12 | 78 |
| 3 | Derivative A | BCN-OH | MeCN | 25 | 0.5 | 98 |
Table 2: Kinetic Data for the iEDDA Reaction of Triazolopyridazine Derivatives.
| Triazolopyridazine | Dienophile | Solvent | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |
| Derivative A | TCO-NH₂ | PBS/DMSO (9:1) | 1.5 x 10³ |
| Derivative B | TCO-NH₂ | PBS/DMSO (9:1) | 8.7 x 10² |
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.
Experimental Workflow for Bioconjugation
Caption: Experimental workflow for protein-protein conjugation using iEDDA.
References
Application Notes and Protocols for the Development of Herbicides Utilizing the Triazolopyridazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel herbicidal scaffolds is a critical endeavor in modern agriculture to address the growing challenge of weed resistance to existing commercial herbicides. The triazolopyridazine core, a nitrogen-rich heterocyclic system, represents a promising scaffold for the development of new herbicidal agents. Its structural similarity to the well-established triazolopyrimidine class of herbicides, which are known potent inhibitors of acetolactate synthase (ALS), suggests a likely and primary mode of action for triazolopyridazine derivatives.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, screening, and characterization of novel herbicides based on the triazolopyridazine core. The primary focus is on the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] Additionally, protocols for screening against other common herbicide targets, phytoene desaturase (PDS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), are included to facilitate broader mechanism-of-action studies.
Target Enzyme and Signaling Pathway: Acetolactate Synthase (ALS)
Overview: Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3][4][5] This pathway is essential for protein synthesis and overall plant growth. As this enzyme is absent in animals, it is an excellent and safe target for selective herbicides.[6] Inhibition of ALS leads to a deficiency in these critical amino acids, resulting in the cessation of cell division, stunted growth, and eventual plant death.[2][3] The triazolopyrimidine class of herbicides are well-documented inhibitors of ALS, and it is hypothesized that novel triazolopyridazine compounds may exhibit a similar mechanism of action.[1][2]
Signaling Pathway Diagram:
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by triazolopyridazine herbicides targeting ALS.
Quantitative Data on Herbicidal Activity
The following tables summarize the herbicidal activity of triazolopyrimidine derivatives, which are structurally similar to triazolopyridazines and are known ALS inhibitors. This data can serve as a benchmark for novel triazolopyridazine compounds.
Table 1: In Vitro ALS/AHAS Enzyme Inhibition Data for Triazolopyrimidine Sulfonanilides
| Compound | Target Enzyme | Ki (µM) | Source |
| Flumetsulam (FS) | Arabidopsis thaliana AHAS | 1.85 | [7] |
| Compound 3d | Arabidopsis thaliana AHAS | 1.61 | [7] |
| Compound 8h | Arabidopsis thaliana AHAS | 1.29 | [7] |
Table 2: Whole-Plant Herbicidal Activity of Novel 2-Aroxyl-1,2,4-triazolopyrimidines against Descurainia sophia
| Compound | Application Rate (g a.i./ha) | Herbicidal Activity | Target | Source |
| Compound 5-15 | 0.9375 | "Moderate" to "Good" | Wild-Type & Resistant (P197L) | [5] |
| Compound 5-20 | 0.9375 | "Moderate" to "Good" | Wild-Type & Resistant (P197L) | [5] |
Experimental Protocols
General Synthesis Workflow for Triazolopyridazine Derivatives
A general approach to synthesizing the[1][5][7]triazolo[4,3-b]pyridazine core involves the oxidative cyclization of pyridazinyl hydrazones. This method is versatile and can be adapted for various substituted starting materials.
Caption: General synthesis workflow for[1][5][7]triazolo[4,3-b]pyridazine derivatives.
Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against the ALS enzyme.
Materials:
-
Fresh, young plant tissue (e.g., spinach, pea shoots)
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM sodium pyruvate, 0.5 mM MgCl2, 10% (v/v) glycerol, 10 µM FAD, 1 mM DTT, and 5% (w/v) PVPP.
-
Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 1 mM MgCl2.
-
Test compound stock solutions (in DMSO) and serial dilutions.
-
Stopping Solution: 6 N H2SO4.
-
Colorimetric Reagent A: 0.5% (w/v) creatine.
-
Colorimetric Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Microplate reader.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of the test compound (or DMSO for control).
-
Add 40 µL of the enzyme extract to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Colorimetric Detection:
-
Stop the reaction by adding 25 µL of 6 N H2SO4 to each well.
-
Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin.
-
Add 100 µL of freshly prepared Colorimetric Reagent A.
-
Add 100 µL of freshly prepared Colorimetric Reagent B.
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Plot percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Whole-Plant Pre-Emergence Bioassay
This protocol evaluates the herbicidal effect of test compounds on weed germination and early growth when applied to the soil before weed emergence.
Materials:
-
Pots or trays filled with a standardized soil mix.
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
-
Test compound formulated for spraying (e.g., dissolved in a suitable solvent with a surfactant).
-
Laboratory sprayer with a calibrated nozzle.
-
Controlled environment growth chamber or greenhouse.
Procedure:
-
Potting and Sowing:
-
Fill pots with soil and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
-
Herbicide Application:
-
Prepare a range of concentrations for the test compound.
-
Apply the herbicide solution evenly to the soil surface using the laboratory sprayer. Include a control group treated only with the formulation blank.
-
-
Incubation:
-
Place the treated pots in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 16h light/8h dark).
-
Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.
-
-
Assessment:
-
After a set period (e.g., 14-21 days), assess the herbicidal effects.
-
Record the germination rate, seedling height, and visual injury symptoms (e.g., chlorosis, necrosis).
-
Harvest the above-ground biomass and determine the fresh and dry weight to calculate the percent growth reduction compared to the control.
-
Protocol 3: Whole-Plant Post-Emergence Bioassay
This protocol assesses the herbicidal efficacy of test compounds when applied to established weeds.
Materials:
-
Pots with established, uniformly grown target weed species (e.g., at the 2-4 true leaf stage).
-
Test compound formulated for foliar application.
-
Laboratory sprayer.
-
Controlled environment growth chamber or greenhouse.
Procedure:
-
Plant Growth:
-
Grow the target weed species in pots until they reach the desired growth stage.
-
-
Herbicide Application:
-
Apply the various concentrations of the test compound as a foliar spray, ensuring uniform coverage.
-
Include a control group sprayed with the formulation blank.
-
-
Incubation:
-
Return the treated plants to the controlled environment. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.
-
-
Assessment:
-
Evaluate the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Record visual injury ratings (on a scale of 0-100%, where 0 is no effect and 100 is complete death).
-
At the end of the experiment, measure plant height and harvest the above-ground biomass to determine fresh and dry weight reduction.
-
Alternative Screening Protocols
To ensure a comprehensive understanding of the mode of action of novel triazolopyridazine compounds, it is beneficial to screen them against other known herbicide targets.
Protocol 4: Phytoene Desaturase (PDS) Inhibition Assay
PDS is a key enzyme in the carotenoid biosynthesis pathway. Inhibition leads to the characteristic "bleaching" symptoms in plants.
Workflow Diagram:
Caption: Workflow for the in vitro PDS inhibition assay.
Protocol 5: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
HPPD is involved in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD also results in bleaching symptoms.[8][9]
Workflow Diagram:
Caption: Workflow for the in vitro HPPD inhibition assay.
Conclusion
The triazolopyridazine scaffold presents a promising avenue for the discovery of novel herbicides, particularly those targeting acetolactate synthase. The protocols and data presented herein provide a comprehensive framework for the synthesis, biological evaluation, and mechanism of action studies of new triazolopyridazine-based herbicide candidates. A systematic approach, combining in vitro enzyme assays with whole-plant bioassays, will be crucial in identifying potent and selective compounds to address the ongoing challenges in weed management.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-dichloro-triazolo[4,3-b]pyridazine in Agricultural Chemistry
Application Notes and Protocols: 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. While much of the existing research has focused on its utility in medicinal chemistry, particularly in the development of anticancer and antitubulin agents, the inherent chemical functionalities of this scaffold suggest significant potential within agricultural chemistry. The[1][2][3]triazolo[4,3-b]pyridazine core is present in molecules exhibiting fungicidal, herbicidal, and plant growth regulatory activities. This document provides detailed application notes and experimental protocols for researchers interested in exploring the agricultural applications of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives.
Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
The synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a critical first step for its use as a scaffold in developing novel agrochemicals. The compound can be synthesized from readily available starting materials. A common synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine to form an intermediate which is then cyclized.[2]
Protocol for Synthesis:
A general laboratory-scale synthesis protocol is outlined below.
-
Step 1: Formation of 3-chloro-6-hydrazinopyridazine.
-
To a solution of 3,6-dichloropyridazine in a suitable solvent such as ethanol, add hydrazine hydrate.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
-
Step 2: Cyclization to form 6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one.
-
The intermediate from Step 1 is reacted with a source of a carbonyl group, such as triphosgene or a chloroformate, in the presence of a base.
-
This cyclization step forms the triazolone ring.
-
-
Step 3: Chlorination to 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
-
The product from Step 2 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the ketone to a chloride.
-
The reaction is typically heated to drive it to completion.
-
The final product, 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, is then isolated and purified, often by recrystallization or column chromatography.
-
Application in Fungicide Discovery
The triazole class of compounds is renowned for its potent fungicidal activity, primarily through the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Derivatives of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine can be synthesized and screened for activity against a panel of economically important plant pathogenic fungi.
Illustrative Fungicidal Activity Data
While specific fungicidal data for 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is not extensively available in public literature, the following table illustrates how screening data for its derivatives could be presented. The values are hypothetical and serve as a template for data organization.
| Compound ID | Derivative Structure | Target Fungus | MIC (µg/mL) | EC₅₀ (µg/mL) |
| DTP-001 | 3-phenoxy-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine | Botrytis cinerea | 12.5 | 5.2 |
| DTP-002 | 3-anilino-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine | Fusarium oxysporum | 25 | 10.8 |
| DTP-003 | 3-(4-fluorophenyl)-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine | Puccinia triticina | 6.25 | 2.1 |
| DTP-004 | 3,6-bis(phenylthio)-[1][2][3]triazolo[4,3-b]pyridazine | Alternaria solani | 50 | 22.5 |
| Control | Tebuconazole | Botrytis cinerea | 1.56 | 0.7 |
Experimental Protocol: In Vitro Antifungal Assay
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀) of novel compounds against filamentous fungi.
-
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum).
-
Potato Dextrose Broth (PDB) or other suitable liquid medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).
-
Perform serial dilutions of the stock solution in the liquid medium within the wells of the 96-well plate to achieve a range of desired concentrations.
-
Prepare a fungal spore suspension from a fresh culture and adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Inoculate each well with the spore suspension. Include positive controls (fungicide standard like Tebuconazole) and negative controls (medium with DMSO and spores, but no test compound).
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a period suitable for fungal growth (typically 48-72 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
For EC₅₀ determination, measure the optical density (OD) of each well using a spectrophotometer at a suitable wavelength (e.g., 600 nm).
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using appropriate software.
-
Signaling Pathway: Triazole Fungicide Mechanism of Action
Application in Herbicide Discovery
The triazolopyridazine scaffold has been explored for its herbicidal properties. By modifying the substituents at the 3 and 6 positions of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, novel herbicides with different modes of action and target weed spectrums can be developed.
Illustrative Herbicidal Activity Data
The following table provides a template for presenting data from pre- and post-emergence herbicide screening of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine derivatives. The data is hypothetical.
| Compound ID | Application | Target Weed | Application Rate (g/ha) | Growth Inhibition (%) |
| DTP-H01 | Pre-emergence | Amaranthus retroflexus | 250 | 95 |
| DTP-H01 | Post-emergence | Amaranthus retroflexus | 250 | 60 |
| DTP-H02 | Pre-emergence | Setaria viridis | 250 | 80 |
| DTP-H02 | Post-emergence | Setaria viridis | 250 | 85 |
| DTP-H03 | Pre-emergence | Abutilon theophrasti | 250 | 70 |
| DTP-H03 | Post-emergence | Abutilon theophrasti | 250 | 90 |
| Control | Glyphosate | Post-emergence | Amaranthus retroflexus | 250 |
Experimental Protocol: Greenhouse Herbicide Screening
This protocol outlines a general procedure for evaluating the pre- and post-emergence herbicidal activity of test compounds.
-
Materials:
-
Test compounds.
-
Weed seeds (e.g., Amaranthus retroflexus, Setaria viridis).
-
Pots or trays filled with a standard potting mix.
-
Greenhouse with controlled environmental conditions.
-
Spray chamber for uniform application.
-
-
Pre-emergence Application:
-
Sow weed seeds in pots at a uniform depth.
-
Prepare a solution or suspension of the test compound at the desired concentration.
-
Apply the compound uniformly to the soil surface using a spray chamber.
-
Include untreated controls and a commercial standard herbicide.
-
Water the pots and place them in the greenhouse.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (0 = no effect, 100 = complete kill).
-
-
Post-emergence Application:
-
Sow weed seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound solution uniformly over the foliage of the seedlings in a spray chamber.
-
Include untreated controls and a commercial standard.
-
Return the plants to the greenhouse.
-
After a set period (e.g., 7-14 days), visually assess the phytotoxicity and measure the fresh or dry weight of the surviving plants to calculate the percentage of growth inhibition.
-
Workflow for Herbicide Discovery
Application in Plant Growth Regulation
Triazole compounds are known to influence plant growth, often by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate stem elongation and other developmental processes. Derivatives of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine can be evaluated for their potential as plant growth regulators (PGRs) to control plant height, enhance stress tolerance, or improve crop yield.
Illustrative Plant Growth Regulator Activity Data
The following table is a template for presenting data on the plant growth regulatory effects of derivatives. The data is hypothetical.
| Compound ID | Plant Species | Application Method | Concentration (ppm) | Effect Observed |
| DTP-PGR01 | Tomato (Solanum lycopersicum) | Foliar Spray | 50 | 25% reduction in stem height |
| DTP-PGR02 | Wheat (Triticum aestivum) | Seed Treatment | 100 | Increased root biomass |
| DTP-PGR03 | Cotton (Gossypium hirsutum) | Soil Drench | 25 | Delayed senescence |
| Control | Paclobutrazol | Tomato (Solanum lycopersicum) | Foliar Spray | 50 |
Experimental Protocol: Plant Growth Regulation Bioassay
This protocol describes a simple bioassay to screen for plant growth retardant activity.
-
Materials:
-
Test compounds.
-
Seedlings of a model plant (e.g., bean, tomato).
-
Pots with a standard growing medium.
-
Growth chamber or greenhouse with controlled conditions.
-
-
Procedure:
-
Grow seedlings to a uniform size (e.g., 2-3 true leaves).
-
Prepare solutions of the test compounds at various concentrations.
-
Apply the solutions to the plants via foliar spray or as a soil drench.
-
Include an untreated control and a known plant growth retardant (e.g., paclobutrazol) as a positive control.
-
Maintain the plants in the growth chamber for a specified period (e.g., 2-4 weeks).
-
Measure relevant parameters such as plant height, internode length, stem diameter, and chlorophyll content.
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Signaling Pathway: Gibberellin Biosynthesis Inhibition
Conclusion
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine represents a promising and versatile scaffold for the development of novel agrochemicals. Its derivatives have the potential to address the ongoing need for new fungicides, herbicides, and plant growth regulators with improved efficacy, selectivity, and environmental profiles. The protocols and conceptual frameworks provided in this document are intended to guide researchers in the systematic exploration of this chemical space and to facilitate the discovery of the next generation of agricultural solutions.
References
- 1. Synthesis and biological activities of some 3,6-disubstituted thiazolo[3,2-b][1,2,4]triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 3. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3,6-dichloro-triazolo[4,3-b]pyridazine Ring
Application Notes and Protocols for the Functionalization of the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine Ring
Introduction: The Versatility of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the strategic placement of nitrogen atoms create a unique electronic landscape, making it an attractive framework for the development of novel therapeutic agents and functional organic materials.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, antitubulin, and kinase inhibitory properties.[1][2] The 3,6-disubstituted variants are of particular interest, as the substituents at these positions can be tailored to modulate the molecule's pharmacological profile and physicochemical properties.
The 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a key intermediate, offering two reactive handles for the introduction of diverse functional groups. The differential reactivity of the chlorine atoms at the C3 and C6 positions allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this versatile building block and detailed protocols for its subsequent functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine Core
The synthesis of the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a multi-step process that begins with the readily available 3,6-dichloropyridazine. The overall synthetic strategy involves the formation of the triazole ring followed by chlorination of the resulting triazolopyridazinone intermediate.
Diagram: Synthetic Pathway to 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
Caption: Overall synthetic scheme for 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
Protocol 1.1: Synthesis of 3-Chloro-6-hydrazinopyridazine
This initial step involves the nucleophilic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with hydrazine.
-
Materials:
-
3,6-Dichloropyridazine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
-
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford 3-chloro-6-hydrazinopyridazine as a solid.
-
Protocol 1.2: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one
The hydrazinopyridazine intermediate is then cyclized to form the triazolopyridazinone ring. This can be achieved using various reagents, with semicarbazide or urea being common choices.
-
Materials:
-
3-Chloro-6-hydrazinopyridazine
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Water
-
-
Procedure:
-
Suspend 3-chloro-6-hydrazinopyridazine (1.0 eq), semicarbazide hydrochloride (1.5 eq), and sodium acetate (1.5 eq) in water.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Filter the solid, wash with cold water, and dry to yield 6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one.
-
Note: Microwave-assisted synthesis can significantly reduce the reaction time for this step from several hours to under an hour.[2]
-
Protocol 1.3: Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
The final step is the chlorination of the triazolopyridazinone to the desired dichloro product using a strong chlorinating agent like phosphorus oxychloride.
-
Materials:
-
Procedure:
-
Carefully add 6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
-
Part 2: Selective Functionalization of the 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine Ring
The two chlorine atoms on the triazolopyridazine ring exhibit different reactivities, allowing for a stepwise and regioselective functionalization. The C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr), while both positions can be functionalized via palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The electron-withdrawing nature of the fused triazole ring and the pyridazine nitrogens activates the C6 position for nucleophilic attack. This allows for the selective displacement of the C6-chloro group with a variety of nucleophiles, particularly amines.
Diagram: SNAr at the C6 Position
Caption: Selective nucleophilic substitution at the C6 position.
Protocol 2.1: Microwave-Assisted SNAr with Amines
Microwave-assisted organic synthesis (MAOS) provides a rapid and efficient method for the amination of the C6 position.
-
Materials:
-
Procedure:
-
In a microwave vial, combine 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq), the desired amine (1.1-1.5 eq), and DIPEA (2.0 eq).
-
Add ethanol or NMP as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 1-4 hours.
-
After cooling, remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the 3-chloro-6-amino-substituted product.
-
| Amine Type | Typical Conditions | Approximate Yield |
| Primary Aliphatic | 120 °C, 1 h, EtOH | 70-90% |
| Secondary Aliphatic | 140 °C, 2 h, NMP | 65-85% |
| Anilines | 150 °C, 4 h, NMP | 50-75% |
Table 1: Representative conditions and yields for microwave-assisted SNAr at the C6 position.
Palladium-Catalyzed Cross-Coupling Reactions
Both the C3 and C6 positions can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the formation of C-C and C-N bonds, respectively. Sequential cross-coupling is also feasible, enabling the synthesis of differentially disubstituted products.
Diagram: Sequential Cross-Coupling Strategy
Caption: Sequential Suzuki-Miyaura cross-coupling for differential disubstitution.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. By carefully selecting the catalyst and reaction conditions, it is possible to achieve regioselective coupling. Generally, the C6 position is more reactive under standard Suzuki conditions.
-
Materials:
-
Procedure for Monosubstitution (preferentially at C6):
-
To a degassed solution of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in a suitable solvent system (e.g., dioxane/water 4:1), add the boronic acid (1.1 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the 3-chloro-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine.
-
-
Procedure for Disubstitution:
-
Follow the procedure for monosubstitution, but use an excess of the boronic acid (2.5 eq) and potentially a more active catalyst system.
-
For sequential coupling, isolate the monosubstituted product and subject it to a second Suzuki-Miyaura reaction with a different boronic acid.
-
Protocol 2.3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a complementary method to SNAr for the formation of C-N bonds, often with a broader substrate scope and milder conditions for less reactive amines.[4]
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add the chloro-triazolopyridazine substrate, the amine, and the base.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
| Reaction | Position | Catalyst System | Base | Solvent | Temperature |
| Suzuki | C6 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 °C |
| Suzuki | C3 | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 °C |
| Buchwald | C6 | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 °C |
| Buchwald | C3 | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 °C |
Table 2: Representative conditions for palladium-catalyzed cross-coupling reactions. Note that conditions for C3 functionalization may require a more active catalyst system.
Conclusion
The 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a highly valuable and versatile intermediate for the synthesis of a wide range of functionalized heterocyclic compounds. The distinct reactivity of the C3 and C6 positions allows for a high degree of control in the introduction of various substituents. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this important scaffold and to develop novel molecules with potential applications in medicine and materials science.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. "Synthesis of this compound for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
optimizing reaction conditions for 3,6-dichloro-triazolo[4,3-b]pyridazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,6-dichloro-triazolo[4,3-b]pyridazine?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 3,6-dichloropyridazine, typically from maleic hydrazide (pyridazine-3,6-diol) using a chlorinating agent like phosphorus oxychloride (POCl₃). The second step is the reaction of 3,6-dichloropyridazine with hydrazine or an appropriate acid hydrazide, followed by cyclization to form the triazolo[4,3-b]pyridazine ring system.
Q2: I am getting a low yield in the synthesis of 3,6-dichloropyridazine from maleic hydrazide. What are the possible reasons and solutions?
A2: Low yields in this chlorination step can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure that the reaction temperature is maintained appropriately (e.g., 80-125°C) and the reaction time is sufficient (this can range from a few hours to overnight).[1][2]
-
Suboptimal reagent ratio: The molar ratio of the chlorinating agent (e.g., POCl₃ or phosphorus pentachloride) to maleic hydrazide is crucial. An excess of the chlorinating agent is often used to drive the reaction to completion.[1][2]
-
Work-up issues: The quenching of the reaction mixture is a critical step. The crude product is often quenched in ice-cold water or a bicarbonate solution. Inefficient extraction or loss of product during this phase can significantly reduce the yield.
-
Purification losses: 3,6-dichloropyridazine can be lost during purification steps like recrystallization or column chromatography.
To improve the yield, consider optimizing the reaction time, temperature, and reagent ratios. Careful control of the work-up procedure is also essential.
Q3: My final product, 3,6-dichloro-triazolo[4,3-b]pyridazine, is impure. What are the likely impurities and how can I remove them?
A3: Impurities can arise from unreacted starting materials (3,6-dichloropyridazine), side-products from the cyclization step, or residual solvents. Common purification techniques include:
-
Recrystallization: Using a suitable solvent system can effectively remove many impurities.
-
Column chromatography: Silica gel column chromatography is a standard method for purifying organic compounds and can separate the desired product from closely related impurities.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. A patent for the precursor 3,6-dichloropyridazine suggests that washing with a bisulfite solution can help in removing certain impurities.[3]
Q4: The cyclization step to form the triazole ring is very slow. How can I speed up the reaction?
A4: Traditional methods for the cyclization step often require long reaction times at high temperatures.[4] A highly effective method to accelerate this reaction is the use of microwave-assisted organic synthesis (MAOS).[4][5][6][7][8][9] Microwave irradiation can dramatically reduce reaction times from hours or even days to minutes and can also lead to improved yields.[4][5][7][8] For instance, the formation of a key intermediate was shortened from a three-day reflux to a 35-minute reaction time using a microwave synthesizer.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no formation of 3,6-dichloropyridazine | Insufficiently strong chlorinating agent or inadequate reaction temperature. | Use a more potent chlorinating agent such as phosphorus pentachloride or ensure the reaction with POCl₃ is heated sufficiently (e.g., 80-125°C).[1][2] |
| Formation of a dark, tarry crude product | High reaction temperatures leading to decomposition or side reactions. | Optimize the reaction temperature. Consider running the reaction at a slightly lower temperature for a longer duration. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in isolating the product after quenching | The product may be partially soluble in the aqueous layer, or an emulsion may have formed. | Adjust the pH of the aqueous layer to ensure the product is in its least soluble form. Use a different extraction solvent or a brine wash to break up emulsions. |
| Low yield in the cyclization step | The reaction may not be going to completion under the current conditions. The nucleophilicity of the hydrazine may be low. | Consider using microwave-assisted synthesis to drive the reaction to completion.[4][7] Ensure the hydrazine is of good quality and free from excessive water. |
| Formation of multiple products in the cyclization step | Side reactions such as dimerization or incomplete cyclization may be occurring. | Optimize the reaction conditions (temperature, solvent, and reaction time). Using a milder base or a different solvent could favor the desired cyclization pathway. |
| Product decomposes during purification | The product may be unstable to heat or the chromatography stationary phase (e.g., silica gel). | Use a milder purification method such as recrystallization from a suitable solvent. If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,6-dichloropyridazine from Maleic Hydrazide
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phosphorus Pentachloride | None | 125 | 4 hours | 82 | [1][2] |
| Phosphorus Oxychloride | Chloroform | 50 | 4 hours | 87.1 | [2] |
| N-chlorosuccinimide | Ethanol/HCl | 40-60 | 1-3 hours | Not specified | [1] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for the Cyclization Step
| Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | Toluene | Reflux | 16-60 hours | < 50 | [4] |
| Microwave-Assisted | 5% AcOH/EtOH | 150 | 10 minutes | 80 | [4] |
| Microwave-Assisted | Not specified | Not specified | 35 minutes | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-dichloropyridazine from Maleic Hydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic hydrazide (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Reaction: Heat the mixture to 80-100°C and maintain this temperature for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3,6-dichloropyridazine by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine
-
Reaction Mixture: In a microwave reaction vessel, combine 3,6-dichloropyridazine (1 equivalent) and the appropriate acid hydrazide (1.1 equivalents).
-
Solvent: Add a suitable solvent, such as a mixture of ethanol and acetic acid (e.g., 5% AcOH in EtOH).[4]
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes).[4][7] The optimal time and temperature should be determined experimentally.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: The product may precipitate out upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the crude product with a suitable solvent to remove any unreacted starting materials or byproducts. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. MAOS ls for the general synthesis and lead optimization of 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 8. d-nb.info [d-nb.info]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,6-Disubstituted-Triazolo[4,3-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-disubstituted-triazolo[4,3-b]pyridazines and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 3,6-disubstituted-triazolo[4,3-b]pyridazines?
A1: A common and effective strategy involves a multi-step synthesis. This process typically begins with the formation of a pyridazinone intermediate, followed by chlorination, and finally, a cyclization step to form the desired triazolo[4,3-b]pyridazine ring system.[1][2]
Q2: What are the key intermediates in this synthesis?
A2: The key intermediates are generally 6-substituted-phenyl-3(2H)-pyridazinones and 3-chloro-6-substituted-phenyl-pyridazines.[1][2] The successful synthesis and purification of these intermediates are crucial for achieving a high overall yield.
Q3: Are there alternative synthetic routes?
A3: Yes, another reported method involves the reaction of 6-hydrazinyl-3-arylidene-[1][3][4]triazolo[4,3-b]pyridazine derivatives with various aromatic aldehydes.[5] The choice of route may depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the formation of 6-substituted-phenyl-3(2H)-pyridazinone (Intermediate 1) | - Incomplete reaction of the substituted acetophenone with glyoxylic acid.- Suboptimal reaction temperature or time.- Inefficient cyclization with hydrazine. | - Ensure the initial reaction with glyoxylic acid goes to completion by monitoring with TLC.- Optimize the reflux time and temperature in acetic acid.- Use of hydrazine monohydrate is common; ensure appropriate stoichiometry and reflux conditions for the cyclization step.[1] |
| Low yield of 3-chloro-6-substituted-phenyl-pyridazine (Intermediate 2) | - Degradation of the pyridazinone starting material.- Incomplete chlorination.- Moisture in the reaction. | - Use phosphorus oxychloride (POCl₃) as the chlorinating agent.- The reaction is typically heated, for instance at 100 °C for 2 hours.[1]- Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions, as POCl₃ is sensitive to moisture. |
| Low yield in the final cyclization to form the triazolo[4,3-b]pyridazine ring | - Inefficient reaction between the 3-chloro-pyridazine intermediate and the hydrazide.- Suboptimal solvent or temperature conditions. | - The reaction can be carried out in a high-boiling solvent like n-butanol.- Microwave-assisted synthesis can be explored to potentially improve yields and reduce reaction times. A reported condition is heating at 120 °C in n-butyl alcohol under microwave irradiation.[1] |
| Formation of side products | - Isomer formation.- Competing side reactions at different functional groups of the reactants. | - Carefully control reaction conditions, particularly temperature.- Purify intermediates at each step to prevent carrying over impurities that might interfere with subsequent reactions.- The use of a rigid[1][3][4]triazolo[4,3-b]pyridazine scaffold can help avoid isomerization issues seen with more flexible linkers in similar molecules.[1][6] |
| Difficulty in product purification | - Similar polarity of the product and unreacted starting materials or byproducts. | - Utilize column chromatography with a suitable solvent system for purification.- Recrystallization from an appropriate solvent, such as ethanol, can be an effective final purification step.[5] |
Experimental Protocols
General Synthesis of 3,6-diaryl-[1][3][4]triazolo[4,3-b]pyridazines
This protocol is based on a reported synthesis and is provided as a general guideline.[1]
Step 1: Synthesis of 6-Aryl-3(2H)-pyridazinones
-
A mixture of a substituted acetophenone and glyoxylic acid in acetic acid is refluxed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is treated with ammonium hydroxide and then hydrazine monohydrate.
-
The resulting mixture is refluxed to yield the pyridazinone, which can be isolated by filtration. Reported yields for this step are typically in the range of 80-95%.[1]
Step 2: Synthesis of 3-Chloro-6-aryl-pyridazines
-
The 6-aryl-3(2H)-pyridazinone is treated with phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated, for example, at 100 °C for 2 hours.[1]
-
After cooling, the mixture is carefully poured onto ice water and neutralized to precipitate the product.
-
The crude product is filtered, washed with water, and dried.
Step 3: Synthesis of Substituted Benzoic Hydrazides
-
Substituted benzoic acids are esterified by refluxing in excess methanol with a catalytic amount of concentrated sulfuric acid.
-
The resulting methyl esters are then reacted with hydrazine monohydrate (e.g., 80%) in methanol under reflux to produce the corresponding hydrazides. Yields for this step are reported to be in the 60-90% range.[1]
Step 4: Synthesis of 3,6-Diaryl-[1][3][4]triazolo[4,3-b]pyridazines
-
The 3-chloro-6-aryl-pyridazine intermediate is reacted with a substituted benzoic hydrazide in a suitable solvent such as n-butyl alcohol.
-
The reaction can be performed under conventional heating or using microwave irradiation (e.g., at 120 °C) to facilitate the cyclization.[1]
-
The final product is then purified, typically by column chromatography or recrystallization.
Data Presentation
Table 1: Reported Yields for the Synthesis of 6-Aryl-3(2H)-pyridazinones
| Aryl Substituent | Yield (%) | Reference |
| Phenyl | 80-95 | [1] |
| Substituted Phenyl | 80-95 | [1] |
Table 2: Reported Yields for the Synthesis of Substituted Benzoic Hydrazides
| Substituent on Benzoic Acid | Yield (%) | Reference |
| Various substitutions | 60-90 | [1] |
Table 3: Reported Yields for Final 3,6-Disubstituted-[1][3][4]triazolo[4,3-b]pyridazine Products
| 3-Aryl Substituent | 6-Aryl Substituent | Yield (%) | Reference |
| 4-(Dimethylamino)phenyl | 3,4,5-Trimethoxyphenyl | Not specified | [1] |
| 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | Not specified | [1] |
| 3-Amino-4-methoxyphenyl | 3,4,5-Trimethoxyphenyl | Not specified | [1] |
| (4-(1H-imidazol-1-yl)phenyl) | 6-chloro | 72 | [7] |
| (4-bromophenyl) | 6-chloro | 70 | [7] |
Note: Specific yields for the final cyclization step are not always detailed in the literature, which often reports overall yields or yields for a series of compounds.
Visualizations
Caption: General synthetic workflow for 3,6-disubstituted-triazolo[4,3-b]pyridazines.
Caption: Troubleshooting logic for improving reaction yield.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,6-dichloro-triazolo[4,3-b]pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,6-dichloro-triazolo[4,3-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3,6-dichloro-triazolo[4,3-b]pyridazine derivatives?
A1: The two most prevalent and effective purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical properties of the target compound.
Q2: What are some common impurities I might encounter?
A2: Impurities often stem from the synthetic route used. Common contaminants may include:
-
Unreacted starting materials, such as 3,6-dichloropyridazine.
-
Intermediates, for instance, 6-chloropyridazin-3-yl hydrazones, if the cyclization is incomplete.[1]
-
Side-products from reactions of the starting materials or intermediates.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. Developing an appropriate TLC solvent system is crucial for achieving good separation of your target compound from impurities.
Troubleshooting Guides
This section is designed to address specific issues that may arise during the purification of 3,6-dichloro-triazolo[4,3-b]pyridazine derivatives.
Recrystallization Troubleshooting
Issue 1: My compound does not crystallize from the solution.
-
Possible Cause: The solvent may be too non-polar, or the solution may not be sufficiently saturated.
-
Solution:
-
Try adding a co-solvent to decrease the solubility. For example, if your compound is dissolved in a good solvent like ethanol, you can try adding water dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly.
-
Concentrate the solution by evaporating some of the solvent to increase the saturation.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Issue 2: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent may not be optimal, leading to the co-precipitation of impurities. The cooling process might have been too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Ensure the solution cools slowly to allow for the formation of pure crystals. An ice bath should only be used after the solution has reached room temperature and crystallization has begun.
-
If impurities have similar solubility profiles, a second recrystallization or a different purification method like column chromatography may be necessary.
-
Issue 3: Oiling out instead of crystallization.
-
Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated.
-
Solution:
-
Use a lower boiling point solvent.
-
Use a larger volume of solvent to avoid excessive supersaturation.
-
Try a solvent mixture that allows for crystallization at a lower temperature.
-
Column Chromatography Troubleshooting
Issue 1: My compound is not moving from the baseline on the TLC plate, even with a very polar eluent.
-
Possible Cause: The compound may be highly polar or have a strong interaction with the stationary phase.
-
Solution:
-
Consider using a more polar stationary phase, such as alumina (basic or neutral).
-
For silica gel, adding a small amount of a polar modifier to your eluent, such as methanol or acetic acid, can help. However, be mindful of the stability of your compound in acidic conditions.
-
Issue 2: My compound streaks or "tails" on the TLC plate and column.
-
Possible Cause: This is a common issue with nitrogen-containing heterocyclic compounds on silica gel, which is acidic. The basic nitrogen atoms can interact strongly with the acidic silanol groups.
-
Solution:
-
Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Issue 3: Poor separation of my target compound from an impurity.
-
Possible Cause: The chosen eluent system does not have sufficient selectivity for your compounds.
-
Solution:
-
Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). Vary the ratio to optimize the separation (Rf values should ideally be between 0.2 and 0.5).
-
Consider using a different stationary phase if changing the mobile phase is ineffective.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Triazolo[4,3-b]pyridazine Derivatives
| Solvent/Solvent System | Compound Polarity Suitability | Notes |
| Ethanol | Polar to moderately polar | A good starting point for many derivatives. |
| Ethanol/Water | Polar | The ratio can be adjusted to fine-tune solubility. |
| n-Butanol | Moderately polar | |
| Toluene/Ethyl Acetate | Moderately polar to non-polar | Can be effective for less polar derivatives. |
Table 2: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Eluent System | Target Compound Rf | Notes |
| Silica Gel | Toluene/Ethyl Acetate (e.g., 1:1) | 0.2 - 0.4 | For moderately polar compounds. |
| Silica Gel | Hexanes/Ethyl Acetate (e.g., 7:3) | 0.2 - 0.4 | For less polar compounds. |
| Silica Gel with 0.5% Triethylamine | Dichloromethane/Methanol (e.g., 98:2) | 0.2 - 0.4 | For more polar compounds or to prevent tailing. |
| Neutral Alumina | Hexanes/Ethyl Acetate | 0.2 - 0.4 | An alternative to silica for acid-sensitive compounds. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 3,6-dichloro-triazolo[4,3-b]pyridazine derivative. Add a minimal amount of the chosen hot recrystallization solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or seeding with a pure crystal. Once crystallization begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it carefully onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Troubleshooting Common Column Chromatography Issues.
Caption: Potential Impurities from Synthesis.
References
Technical Support Center: Synthesis of Triazolo[4,3-b]pyridazines
Welcome to the technical support center for the synthesis of triazolo[4,3-b]pyridazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of triazolo[4,3-b]pyridazines.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of triazolo[4,3-b]pyridazines can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The cyclization step to form the triazole ring may not have gone to completion.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.
-
Increase Temperature: Some cyclization reactions require higher temperatures or reflux conditions to proceed efficiently.[1] Ensure your reaction is maintained at the optimal temperature as specified in the protocol.
-
Choice of Solvent: The polarity of the solvent can significantly impact the reaction rate. Ensure you are using a suitable solvent, such as n-butanol or glacial acetic acid, which are commonly employed for these syntheses.[1][2]
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Control of Reaction Conditions: Strictly control the reaction temperature and addition rate of reagents to minimize side reactions.
-
Inert Atmosphere: If your reagents or intermediates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
-
Troubleshooting:
-
Optimize Recrystallization: If you are purifying by recrystallization, carefully select the solvent system to maximize the recovery of your product. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly.
-
Column Chromatography: For purification via column chromatography, select an appropriate solvent system that provides good separation between your product and impurities.
-
-
Question: I am observing unexpected peaks in my NMR spectrum. How can I identify the impurities?
Answer: Unexpected peaks in your NMR spectrum often indicate the presence of starting materials, intermediates, or side products.
-
Unreacted Starting Materials/Intermediates: Compare the NMR spectrum of your final product with those of your starting materials and key intermediates. For instance, in a multi-step synthesis, the presence of signals corresponding to the precursor hydrazide or the chloropyridazine intermediate would suggest an incomplete reaction.[2]
-
Isomers: In some cases, the formation of regioisomers is possible, leading to a more complex NMR spectrum than expected. Careful analysis of 2D NMR spectra (COSY, HSQC, HMBC) can help in the structural elucidation of these isomers.
-
Solvent Residues: Residual solvents from the reaction or purification steps are a common source of extraneous peaks. Common solvent peaks can be identified using standard reference tables.
Question: The purification of my final compound is proving difficult. What strategies can I employ?
Answer: Purification of triazolo[4,3-b]pyridazine derivatives can be challenging due to their polarity and sometimes limited solubility.
-
Recrystallization: This is often the first method of choice. Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane, to find conditions that yield high-purity crystals.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel is a common alternative. A gradient elution with a solvent system like ethyl acetate/cyclohexane may be necessary to separate closely related impurities.[3]
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective method for isolating the pure product.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of triazolo[4,3-b]pyridazines, based on published literature.
Protocol 1: Synthesis of 3,6-diaryl-[1][4][5]triazolo[4,3-b]pyridazines [2]
This protocol outlines a general procedure for the synthesis of 3,6-diaryl-[1][4][5]triazolo[4,3-b]pyridazines.
Step 1: Synthesis of Pyridazinones (7)
-
A mixture of a substituted acetophenone (1.0 eq) and glyoxylic acid (1.1 eq) in acetic acid is refluxed.
-
After cooling, the reaction mixture is neutralized with ammonium hydroxide.
-
Hydrazine monohydrate (N₂H₄·H₂O) is added, and the mixture is refluxed to yield the pyridazinone.
Step 2: Synthesis of Chloro-intermediates (8)
-
The pyridazinone (1.0 eq) is treated with phosphorus oxychloride (POCl₃) at 100 °C for 2 hours.
-
The excess POCl₃ is removed under reduced pressure to yield the crude chloro-intermediate.
Step 3: Synthesis of Hydrazides (11)
-
A substituted benzoic acid (1.0 eq) is refluxed in methanol with a catalytic amount of concentrated sulfuric acid to form the corresponding ester.
-
The ester is then refluxed with hydrazine monohydrate in methanol to produce the hydrazide.
Step 4: Final Cyclization
-
The chloro-intermediate (1.0 eq) and the hydrazide (1.1 eq) are heated in n-butyl alcohol at 120 °C under microwave irradiation to afford the final 3,6-diaryl-[1][4][5]triazolo[4,3-b]pyridazine.
Data Presentation
Table 1: Summary of Yields for Selected Triazolo[4,3-b]pyridazine Derivatives
| Compound Reference | Substituents | Yield (%) | Source |
| 4a | 3-phenyl, 6-(2-benzylidenehydrazinyl) | 72 | [1] |
| 4c | 3-phenyl, 6-(2-((4-(dimethylamino)phenyl)methylene)hydrazinyl) | 72 | [1] |
| 5 | 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl | 80 | [1] |
| 6a | N'-(3-phenyl-[1][4][5]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 75 | [1] |
| 6b | N'-(3-(4-methoxyphenyl)-[1][4][5]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 75 | [1] |
| 12b | 1-(4-chlorophenyl)-N-(4-((6-methyl-[1][4][5]triazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 42 | [6] |
| 13b | 1-(4-chlorophenyl)-N-(3-fluoro-4-((6-methyl-[1][4][5]triazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 29 | [6] |
| 13g | N-(3-fluoro-4-((6-methyl-[1][4][5]triazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-4-methyl-2-(pyridin-4-yl)thiazole-5-carboxamide | 31 | [6] |
| 13h | N-(3-fluoro-4-((6-methyl-[1][4][5]triazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | 30 | [6] |
Visualizations
The following diagrams illustrate a general synthetic workflow and a troubleshooting decision tree for the synthesis of triazolo[4,3-b]pyridazines.
Caption: A generalized workflow for the multi-step synthesis of triazolo[4,3-b]pyridazines.
Caption: A decision tree to troubleshoot common issues in triazolo[4,3-b]pyridazine synthesis.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
reducing reaction time for triazolopyridazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyridazines. Our goal is to help you optimize your reaction conditions to achieve faster, more efficient syntheses.
Troubleshooting Guide: Reducing Reaction Time
This section addresses common issues related to long reaction times in triazolopyridazine synthesis and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or proceeds slowly at conventional heating temperatures. | Insufficient thermal energy to overcome the activation energy barrier. | Transition to Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by facilitating rapid and uniform heating.[1][2][3] It has been shown to be highly effective for the synthesis of various triazole-fused heterocycles, including triazolopyridines.[1][4] |
| Low yield despite extended reaction times. | - Suboptimal reaction temperature.- Inefficient catalyst or catalyst deactivation.- Unsuitable solvent. | - Optimize Temperature: Systematically screen a range of temperatures. For microwave synthesis, temperatures between 100°C and 180°C are often effective.[1] Increasing the temperature can shorten reaction times, though it may impact yield, so optimization is key.[1]- Catalyst Screening: If applicable, screen different catalysts. For azide-alkyne cycloadditions leading to triazoles, copper and ruthenium catalysts are common.[5] Gold nanoparticles have also been used effectively.[6] In some microwave-assisted syntheses, a catalyst may not be necessary.[1]- Solvent Selection: The choice of solvent can significantly impact reaction kinetics.[7][8] Test a variety of solvents with different polarities. For example, in some syntheses, DMF has been found to be superior to ACN due to better catalyst solubility.[9] |
| Formation of significant side products, complicating purification and reducing the yield of the desired triazolopyridazine. | - Reaction temperature is too high, leading to decomposition or undesired pathways.- Incorrect choice of solvent or catalyst, favoring side reactions. | - Temperature Adjustment: Lowering the reaction temperature may improve selectivity, even if it slightly increases the reaction time.[10][11]- Solvent and Catalyst Re-evaluation: The solvent can influence the reaction pathway.[10][12] For instance, switching to a higher boiling point solvent like chlorobenzene has been shown to eliminate the formation of certain byproducts.[10] Ensure the catalyst being used is selective for the desired transformation. |
| Difficulty in achieving cyclization to form the fused ring system. | The cyclization step is often the rate-limiting step and may require specific conditions. | - Microwave-Assisted Cyclization: This has been proven to be a rapid and efficient method for intramolecular cyclization to form fused triazole systems.[13][14]- Use of Dehydrating Agents or Strong Acids: In classical syntheses involving the reaction of 1,2,3-triazole dicarbonyl species with hydrazine, the subsequent cyclization of the diacylhydrazide can be promoted by high heat or the presence of an acid.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to significantly reduce the reaction time for triazolopyridazine synthesis?
The most consistently reported method for drastically reducing reaction times is microwave-assisted organic synthesis (MAOS) .[2][3] Conventional heating methods that may take several hours can often be completed in a matter of minutes under microwave irradiation.[2][15] This technique provides rapid, uniform heating that can accelerate reaction rates and often leads to higher yields with fewer byproducts.[3]
Q2: How does the choice of solvent affect the reaction speed?
Solvent choice can have a profound effect on reaction kinetics.[7][8] The polarity of the solvent can influence the stability of reactants and transition states.[7] For instance, in some reactions, a solvent with a lower dielectric constant has been shown to accelerate the reaction rate.[7][16] It is crucial to screen different solvents to find the optimal medium for your specific reaction. In some cases, greener solvents can also be employed effectively.[1]
Q3: What role do catalysts play in accelerating the synthesis, and what are some common examples?
Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For the synthesis of triazole-containing compounds, several types of catalysts are employed:
-
Copper Catalysts (e.g., CuBr, Cu(I)): Widely used in azide-alkyne cycloaddition (click chemistry) to form 1,2,3-triazoles.[5]
-
Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄): Often used in cross-coupling reactions to build the precursors for triazolopyridazines.[17]
-
Gold Nanoparticles: Have been shown to be effective catalysts for azide-alkyne cycloadditions under microwave irradiation.[6]
-
Manganese-Porphyrin Systems: Have been reported for annulation reactions to form triazolopyridines.[1] Interestingly, some modern microwave-assisted methods are being developed that are catalyst-free, which simplifies purification and reduces costs.[1]
Q4: Can increasing the temperature always be relied upon to reduce reaction time?
While increasing the temperature generally increases the reaction rate, it is not always a straightforward solution.[16] Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product, resulting in lower yields and the formation of impurities.[11] Therefore, it is essential to find an optimal temperature that balances reaction speed and product stability. A systematic temperature screening is recommended for each specific synthesis.[1]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of a Triazolopyridine Derivative
This protocol is a generalized example based on common literature procedures for the microwave-assisted synthesis of triazolo[1,5-a]pyridines.[1] Note: Specific quantities, temperatures, and times will need to be optimized for your particular substrates.
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine the enaminonitrile (1.0 equiv) and the benzohydrazide (2.0 equiv).
-
Solvent Addition: Add dry toluene (1.5 mL).
-
Reaction Setup: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times can range from 40 minutes to 3 hours.[1]
-
Work-up: After the reaction is complete, cool the vial to room temperature. The product can then be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Synthesis of 1,2,4-triazol-3-one derivative | Conventional | Reflux | 6 h | - | [15] |
| Synthesis of 1,2,4-triazol-3-one derivative | Microwave | 130 | 10 min | - | [15] |
| Synthesis of N-substituted propenamide | Conventional | - | several hours | - | [2] |
| Synthesis of N-substituted propenamide | Microwave | - | 33-90 sec | 82 | [2] |
| Synthesis of fluorinated 1,2,4-triazole | Room Temp | - | >24 h | <5 | [2] |
| Synthesis of fluorinated 1,2,4-triazole | Microwave | - | 10 min | 56 | [2] |
Table 2: Effect of Temperature on Microwave-Assisted Triazolopyridine Synthesis
| Entry | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 100 | - | Lower Yield | [1] |
| 2 | 120 | - | Lower Yield | [1] |
| 3 | 140 | 3 h | 89 | [1] |
| 4 | 160 | 90 min | 81 | [1] |
| 5 | 180 | 40 min | 76 | [1] |
Visualizations
Caption: Workflow for microwave-assisted triazolopyridazine synthesis.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. bioengineer.org [bioengineer.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4- b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,6-dichloro-triazolo[4,3-b]pyridazine?
A1: The most prevalent method for synthesizing 3,6-dichloro-triazolo[4,3-b]pyridazine involves a two-step process. The first step is the reaction of 3,6-dichloropyridazine with a hydrazine derivative, such as formylhydrazine or a related compound, to form a hydrazone intermediate. This is followed by a cyclization step, often facilitated by heat or microwave irradiation, to yield the final triazolo[4,3-b]pyridazine ring system.
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields in this synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion, leaving starting materials behind.
-
Side reactions: Formation of byproducts can consume the reactants and reduce the yield of the desired product.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.
-
Degradation of product: Prolonged reaction times or high temperatures can sometimes lead to the degradation of the target molecule.
-
Inefficient purification: Product loss during workup and purification steps is a common cause of low isolated yields.
Q3: My TLC analysis shows multiple spots. What could these side products be?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting materials, common side products can include:
-
Acyclic hydrazone intermediate: If the cyclization step is incomplete, the intermediate hydrazone will be present.
-
Hydrolyzed byproducts: The chloro groups on the pyridazine ring are susceptible to hydrolysis, which can lead to the formation of mono- or di-hydroxy/oxo derivatives.
-
Isomeric products: Although the [4,3-b] isomer is generally favored, the formation of other isomeric triazolopyridazines is a possibility under certain conditions.
-
Dimerization or polymerization products: In some cases, self-condensation or polymerization of reactants or intermediates can occur.
Q4: Can microwave-assisted synthesis improve the reaction?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for this reaction. It can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation products that can occur with prolonged heating.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine and provides systematic approaches to resolve them.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents | Ensure the purity and reactivity of starting materials, particularly the hydrazine derivative, which can degrade over time. |
| Incorrect reaction temperature | Optimize the reaction temperature. Monitor the reaction progress by TLC at different temperatures to find the optimal condition. | |
| Inappropriate solvent | The choice of solvent can be critical. Ensure that the reactants are soluble in the chosen solvent at the reaction temperature. | |
| Presence of Unreacted 3,6-dichloropyridazine | Insufficient reaction time | Increase the reaction time and monitor the consumption of the starting material by TLC or LC-MS. |
| Stoichiometry imbalance | Ensure the correct molar ratio of reactants is used. A slight excess of the hydrazine derivative may be beneficial. | |
| Accumulation of Acyclic Intermediate | Incomplete cyclization | Increase the reaction temperature or switch to a higher-boiling point solvent to facilitate the cyclization step. Microwave heating can also be effective. |
| Presence of moisture | Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the cyclization. | |
| Formation of a More Polar Byproduct (as seen on TLC) | Hydrolysis of chloro groups | Use anhydrous solvents and reagents. Minimize exposure of the reaction mixture to atmospheric moisture. Purify the product quickly after workup. |
| Multiple Product Spots with Similar Rf Values | Isomer formation | Carefully analyze the crude product using high-resolution analytical techniques like NMR or LC-MS to identify the isomers. Modification of reaction conditions (e.g., solvent, temperature, catalyst) may favor the formation of the desired isomer. |
Experimental Protocols
General Protocol for the Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
This protocol is a generalized procedure based on common literature methods.
Materials:
-
3,6-dichloropyridazine
-
Formylhydrazine (or other suitable hydrazine derivative)
-
Solvent (e.g., ethanol, butanol, or acetic acid)
-
Phosphorus oxychloride (for cyclization, if required)
Procedure:
-
Formation of the Hydrazone Intermediate:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent.
-
Add formylhydrazine (1-1.2 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
-
Cyclization to 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine:
-
To the crude hydrazone intermediate, add a cyclizing agent such as phosphorus oxychloride.
-
Heat the mixture under reflux until the cyclization is complete (monitor by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. MAOS ls for the general synthesis and lead optimization of 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 3. Page loading... [wap.guidechem.com]
Technical Support Center: Scale-up Synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine?
The most common precursor for the pyridazine ring is 3,6-dichloropyridazine. This is typically reacted with a suitable hydrazine derivative to form the triazole ring. The synthesis of 3,6-dichloropyridazine itself often starts from maleic anhydride or 3,6-dihydroxypyridazine.[1][2]
Q2: What are the typical reaction conditions for the laboratory-scale synthesis?
Traditional laboratory synthesis often involves refluxing 3,6-dichloropyridazine with an acylhydrazide in a solvent such as toluene or ethanol for extended periods, sometimes up to 60 hours.[3] More modern approaches utilize microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times to as little as 10-35 minutes and often improve yields.[3][4]
Q3: What are the main advantages of using microwave-assisted synthesis for this reaction?
Microwave-assisted organic synthesis (MAOS) offers several advantages over classical heating methods, including significantly reduced reaction times, and in many cases, higher yields.[3][4] This can lead to improved process efficiency and reduced energy consumption, which are critical factors for scale-up.
Q4: Are there any known safety hazards associated with the starting materials?
Yes, 3,6-dichloropyridazine is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn, and the material should be handled in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification. | - Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - If using classical heating, consider extending the reflux time or carefully increasing the temperature. - For microwave-assisted synthesis, optimize the temperature and irradiation time.[3] - Ensure starting materials are pure and dry. - Re-evaluate the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| Impurity Formation | - Side reactions due to high temperatures or prolonged reaction times. - Presence of impurities in starting materials. - Incomplete reaction leading to residual starting materials. | - Analyze the impurity profile using LC-MS or other analytical techniques to identify the byproducts. - Optimize reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time). - Purify starting materials before use. - Ensure the reaction goes to completion to consume all starting materials. |
| Difficulty with Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Formation of an oil instead of a crystalline solid. - Co-elution of impurities during column chromatography. | - If the product is soluble, consider removing the solvent under reduced pressure and performing a solvent swap for crystallization. - Try different solvent systems for recrystallization. - If an oil forms, try triturating with a non-polar solvent to induce solidification. - Optimize the mobile phase for column chromatography to achieve better separation. |
| Exothermic Reaction/Runaway Reaction | - Poor heat dissipation at a larger scale. - Reaction is inherently highly exothermic. | - Critical for scale-up: Conduct thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1e) to understand the reaction's thermal profile. - Ensure adequate cooling capacity for the reactor. - Consider semi-batch or continuous flow processing to control the addition of reagents and manage heat evolution. |
| Discoloration of Product | - Presence of colored impurities. - Thermal degradation of the product. | - Treat the crude product with activated carbon during recrystallization. - Use a milder purification technique. - Ensure the reaction and work-up are not conducted at excessively high temperatures. |
Experimental Protocols
Laboratory-Scale Microwave-Assisted Synthesis of a 3-aryl-6-chloro-[1][3][4]triazolo[4,3-b]pyridazine Derivative[3]
This protocol is a representative example for the synthesis of a derivative and can be adapted for the target compound with appropriate modifications.
Materials:
-
3,6-dichloropyridazine
-
p-Toluic hydrazide
-
5% Acetic acid in Ethanol
-
Microwave reactor
Procedure:
-
To a 5 mL microwave reaction vessel, add 3,6-dichloropyridazine (100 mg, 0.671 mmol) and p-toluic hydrazide (111 mg, 0.738 mmol).
-
Add 3 mL of a 5% acetic acid solution in ethanol.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 10 minutes.
-
After cooling, monitor the reaction completion by LC-MS.
-
Purify the product by column chromatography to obtain 6-chloro-3-p-tolyl-[1][3][4]triazolo[4,3-b]-pyridazine as a white solid.
Key Considerations for Scale-Up
-
Heat Transfer: Microwave heating may not be feasible for very large-scale production. A transition to a well-controlled jacketed reactor is necessary. Understanding the heat of reaction is crucial for safe scale-up.
-
Mixing: Efficient mixing is critical to ensure uniform temperature and concentration throughout the reactor, preventing localized hot spots and side reactions.
-
Reagent Addition: For exothermic reactions, controlled addition of one of the reagents (e.g., via a dropping funnel or pump) is recommended to manage the rate of heat generation.
-
Work-up and Isolation: Quenching and extraction procedures need to be carefully designed for large volumes. The choice of solvents and the efficiency of phase separations are important considerations.
-
Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to cost and throughput. Solvent selection and optimization are key.
Quantitative Data
The following table summarizes representative data from laboratory-scale syntheses. Note that specific data for large-scale production is often proprietary and not publicly available.
| Method | Scale | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical | Lab-scale | 3,6-dichloropyridazine, Acylhydrazide | Toluene | Reflux | 16-60 h | <50 | [3] |
| Microwave | Lab-scale | 3,6-dichloropyridazine, p-Toluic hydrazide | 5% AcOH/EtOH | 150 | 10 min | 80 | [3] |
| Microwave | Small-scale | Key intermediate formation | Not specified | Not specified | 35 min | Not specified | [4] |
Visualizations
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. MAOS ls for the general synthesis and lead optimization of 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
Technical Support Center: 3,6-dichloro-triazolo[4,3-b]pyridazine
Technical Support Center: 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe handling and stable storage of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine?
For optimal stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C.[2][4] Some suppliers also recommend storage at 4°C.[1] The compound is a solid, typically appearing as a yellow-brown substance.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Tight-sealing safety goggles.
-
Hand Protection: Chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Q3: What are the primary hazards associated with 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine?
This compound is classified with the following hazards:
It is crucial to avoid breathing dust, mist, or spray and to wash skin thoroughly after handling.[3]
Q4: Is this compound stable? Are there any known incompatibilities?
Under recommended storage conditions, 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is stable.[6] However, it is important to keep it away from heat, sparks, open flames, and hot surfaces.[7] While specific incompatibilities for this exact compound are not detailed in the provided results, a related compound, 6-azidotetrazolo[1,5-b]pyridazine, which can be synthesized from a common precursor, has been reported to be explosively unstable.[8] Therefore, extreme caution is advised, and it is recommended to avoid strong oxidizing agents and excessive heat.
Q5: What should I do in case of a spill?
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment (PPE).
-
Sweep up the solid material, taking care not to create dust.
-
Place the spilled material into a suitable, closed container for disposal.
-
Dispose of the waste in an approved waste disposal plant.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has discolored or appears degraded. | Improper storage (exposure to light, moisture, or elevated temperatures). | Verify storage conditions. Store at 2-8°C under an inert atmosphere and protected from light. If degradation is suspected, it is advisable to use a fresh batch for sensitive experiments. |
| Inconsistent experimental results. | Poor solubility or degradation during the experiment. | Ensure the appropriate solvent is used. Prepare solutions fresh for each experiment. Consider the stability of the compound in your experimental buffer or media. |
| Skin or eye irritation after handling. | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately flush the affected area with plenty of water for at least 15 minutes.[5] For eye contact, remove contact lenses if present and easy to do, and continue rinsing.[5] Seek medical attention if irritation persists.[5] Review and reinforce proper PPE usage with all lab personnel. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂N₄ | [1] |
| Molecular Weight | 189.00 g/mol | [1] |
| Melting Point | 140-143°C | [4] |
| Storage Temperature | 2-8°C (under inert gas) or 4°C | [1][2][4] |
| Appearance | Yellow-brown solid | [2] |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Before handling, ensure you are in a well-ventilated area, preferably a fume hood.
-
Don all required personal protective equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound quickly and accurately. Avoid generating dust.
-
Close the container tightly immediately after use.
-
If creating a solution, add the solid to the solvent slowly while stirring.
-
Clean any residual powder from the work surface using a damp cloth, ensuring no dust becomes airborne.
-
Wash hands thoroughly after handling is complete.
Visual Guides
Caption: A workflow diagram illustrating the key steps for the safe handling and storage of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
Caption: A decision tree to guide researchers in troubleshooting common issues encountered during the use of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
References
- 1. chemscene.com [chemscene.com]
- 2. 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine CAS#: 33050-38-3 [amp.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine CAS#: 33050-38-3 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Microwave-Assisted Synthesis of Triazolopyridazines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of triazolopyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for triazolopyridazines compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2] Microwave heating is more energy-efficient as it directly heats the reactants and solvent, not the vessel itself.[1] This rapid and uniform heating can also lead to cleaner reactions with fewer by-products, simplifying purification.[1]
Q2: How do I select an appropriate solvent for my microwave reaction?
A2: Solvent selection is critical for successful microwave synthesis. The ideal solvent should have a high dielectric constant to efficiently absorb microwave energy. Polar solvents are generally good microwave absorbers. However, non-polar solvents can be used if a reactant or a reagent is polar. The solvent's boiling point is also a crucial factor, as microwave reactors can operate at temperatures well above the solvent's atmospheric boiling point due to pressure buildup, which can accelerate reaction rates. Common solvents for these types of syntheses include toluene, ethanol, and DMF.[3]
Q3: Can I use a domestic microwave for these syntheses?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with safety features to handle high pressures and temperatures, and they allow for precise control of reaction parameters. Domestic ovens lack these safety features and can lead to explosions when heating organic solvents.
Q4: What is a typical power setting for these reactions?
A4: Modern laboratory microwave reactors often operate by setting a target temperature rather than a specific power level. The instrument then dynamically adjusts the power to maintain the set temperature. Typical temperatures for triazolopyridazine synthesis can range from 100°C to 180°C.[3][4]
Q5: Are there any specific safety precautions I should take?
A5: Always use sealed reaction vessels specifically designed for microwave synthesis to prevent solvent leakage and potential explosions under pressure. Never exceed the recommended volume for the reaction vessel. Ensure the microwave reactor's pressure and temperature sensors are functioning correctly. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition. | Systematically vary the reaction temperature. For example, screen temperatures from 100°C to 160°C in 20°C increments to find the optimal point.[3][4] |
| Incorrect Solvent: The chosen solvent may not be efficiently absorbing microwave energy or may not be suitable for the specific reaction chemistry. | Test a range of solvents with varying polarities and boiling points. Toluene has been shown to be effective in similar syntheses.[3] Solvents like THF, DMSO, EtOH, and MeOH may not always yield the desired product.[3] | |
| Insufficient Reaction Time: The reaction may not have had enough time to go to completion. | Increase the reaction time in increments. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal duration. Reaction times can range from minutes to a few hours.[3][4] | |
| Reagent Stoichiometry: The ratio of reactants may not be optimal. | Vary the molar ratio of your starting materials. For instance, using an excess of one reagent might drive the reaction to completion. | |
| Formation of Side Products/Impurities | Decomposition at High Temperatures: Excessive heat can lead to the degradation of starting materials or the desired product. | If decomposition is suspected, try running the reaction at a lower temperature for a longer period.[3][4] |
| Presence of Water: Traces of water can interfere with some reactions, leading to hydrolysis or other side reactions. | Use dry solvents and ensure all glassware is thoroughly dried before use. The addition of molecular sieves can also be beneficial.[3] | |
| Reaction with Solvent: The solvent itself might be reacting under the high-temperature conditions. | Choose a more inert solvent for the reaction. | |
| Reaction Not Reproducible | Inconsistent Heating: "Hot spots" within the reaction vessel can lead to inconsistent results. | Ensure adequate stirring of the reaction mixture to promote even heat distribution. Modern microwave reactors are designed to provide uniform irradiation. |
| Inaccurate Temperature/Pressure Reading: Faulty sensors can lead to incorrect reaction conditions. | Calibrate the microwave reactor's temperature and pressure sensors regularly according to the manufacturer's instructions. | |
| Pressure Exceeds Safety Limits | Reaction Generating Gas: Some reactions may produce gaseous byproducts, leading to a rapid increase in pressure. | If gas evolution is expected, reduce the initial volume of the reaction mixture in the vessel. Consider performing the reaction in an open-vessel system if appropriate and safe. |
| Overfilling the Reaction Vessel: Using too much solvent or reactants can lead to excessive pressure buildup upon heating. | Adhere to the manufacturer's guidelines for the maximum reaction volume for each type of vessel. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Triazolopyridazine Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | 120 | 180 | 83 |
| 2 | THF | 120 | 180 | No Product |
| 3 | DMSO | 120 | 180 | Low Yield |
| 4 | DMF | 120 | 180 | Low Yield |
| 5 | Pyridine | 120 | 180 | 76 |
| 6 | Toluene | 140 | 180 | 89 |
| 7 | Toluene | 100 | 180 | Lower Yield |
| 8 | Toluene | 160 | 90 | 81 |
| 9 | Toluene | 180 | 40 | 76 |
This table is a generalized representation based on data for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is expected to have similar trends for triazolopyridazines.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a Triazolo[1,5-a]pyridazine Derivative
This protocol is adapted from the synthesis of 1,2,4-triazolo[1,5-a]pyridines and is a general guideline.[3][4]
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting aminopyridazine (1.0 equiv.), the appropriate hydrazide or equivalent nitrogen source (1.5 - 2.0 equiv.), and dry toluene (3 mL).
-
Seal the vessel with a cap.
-
Place the vessel in the cavity of the microwave reactor.
-
Set the reaction temperature to 140°C, with a ramp time of 2 minutes and a hold time of 3 hours. Stirring should be maintained throughout the reaction.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The reaction mixture can then be concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired triazolopyridazine.
Protocol 2: One-Pot, Three-Component Microwave-Assisted Synthesis
This protocol is a generalized adaptation for the synthesis of a substituted thiazolyl-pyridazinedione derivative.[5][6]
-
In a microwave-safe vessel, combine maleic anhydride (1.0 equiv.) and thiosemicarbazide (1.0 equiv.) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the mixture in the microwave reactor at 150°C (e.g., 500 W) for 2 minutes.
-
To the resulting mixture, add the appropriate hydrazonoyl halide (1.0 equiv.) and a catalytic amount of chitosan.
-
Continue heating in the microwave at 150°C for an additional 4-8 minutes, monitoring the reaction by TLC.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: General workflow for microwave-assisted synthesis.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triazolopyridazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolopyridazines, with a particular focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in triazolopyridazine synthesis?
A1: Low yields in triazolopyridazine synthesis can often be attributed to several factors:
-
Suboptimal Solvent Choice: The solvent plays a critical role in dissolving reactants and intermediates, and its polarity can significantly influence reaction rates. An inappropriate solvent can lead to poor solubility, slow reaction kinetics, or favor the formation of side products.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a temperature that is too low, or inefficient mixing. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting materials, such as the respective hydrazine and pyridazine precursors, can interfere with the reaction and lead to the formation of unwanted byproducts. It is advisable to use highly pure starting materials, and if necessary, purify them before use.
-
Atmospheric Moisture: Some reactions in heterocyclic synthesis are sensitive to moisture. Ensuring anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of reactants or intermediates.
-
Product Degradation: The desired triazolopyridazine product may be unstable under the reaction or workup conditions. Harsh acidic or basic conditions, or prolonged exposure to high temperatures, can lead to degradation.
Q2: How does solvent polarity affect the synthesis of triazolopyridazines?
A2: Solvent polarity can have a significant impact on both the reaction rate and the selectivity of triazolopyridazine synthesis. Polar solvents can stabilize charged intermediates and transition states that may form during the reaction, which can accelerate the reaction rate.[1] However, the ideal solvent polarity depends on the specific reaction mechanism. For instance, in some cases, polar aprotic solvents like DMF or DMSO may be preferred, while in other syntheses, less polar solvents like toluene or xylene may provide better yields by minimizing side reactions. It is often necessary to screen a range of solvents to find the optimal conditions for a specific transformation.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Solvent Optimization: As mentioned, the choice of solvent can influence the reaction pathway. Experimenting with solvents of different polarities can help to favor the desired reaction over side reactions. For example, in the synthesis of some triazolopyridines, solvents like toluene or chlorobenzene have been shown to give better yields than more polar solvents like DMF or DMSO.
-
Temperature Control: Reaction temperature is a critical parameter. Lowering the temperature may decrease the rate of side reactions more than the rate of the desired reaction, thus improving selectivity. Conversely, for some reactions, a higher temperature may be necessary to drive the reaction to completion and minimize the formation of intermediates that could lead to side products.
-
Catalyst Selection: If a catalyst is used, its nature can significantly influence the outcome. Screening different catalysts, or even performing the reaction without a catalyst, may be necessary.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can also minimize side reactions. For instance, using a slight excess of one reactant might be necessary to ensure the complete conversion of a more valuable starting material.
Q4: What are the best practices for purifying triazolopyridazine products?
A4: The purification of triazolopyridazine derivatives can be challenging due to their often polar nature.
-
Column Chromatography: This is the most common method for purification. Silica gel is typically used as the stationary phase. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of related heterocyclic compounds include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Aqueous Workup: Before purification, a thorough aqueous workup is essential to remove inorganic salts and other water-soluble impurities. This typically involves extracting the product into an organic solvent, washing with water or brine, and then drying the organic layer over an anhydrous salt like sodium sulfate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incorrect Solvent | The solubility of reactants may be poor, or the solvent may not be suitable for the reaction mechanism. |
| Reaction Not Going to Completion | Insufficient reaction time or temperature. |
| Impure Starting Materials | Contaminants are interfering with the reaction. |
| Product Lost During Workup | The product may be partially soluble in the aqueous layer, or it may have been lost during filtration or extraction. |
Issue 2: Formation of Multiple Products/Isomers
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | If using unsymmetrical starting materials, the reaction may proceed through different pathways, leading to isomeric products. |
| Side Reactions | Competing reaction pathways are consuming the starting materials or intermediates. |
| Product Decomposition | The desired product is forming but then degrading under the reaction conditions. |
Quantitative Data on Solvent Effects
The choice of solvent can have a dramatic effect on the yield of triazolopyridazine and related triazolopyridine syntheses. The following table summarizes the impact of different solvents on the yield of a specific triazolopyridine synthesis.
Table 1: Effect of Solvent on the Yield of 2-(4-methoxyphenyl)-7-phenyl-1,2,4-triazolo[1,5-a]pyridine-6-carbonitrile
| Solvent | Yield (%) | Reaction Time (h) |
| Toluene | 89 | 5 |
| Chlorobenzene | 79 | 24 |
| Pyridine | 76 | 24 |
| Xylene | 69 | 24 |
| Acetonitrile (ACN) | Lower Yield | 24 |
| Dimethylformamide (DMF) | Lower Yield | 24 |
| Tetrahydrofuran (THF) | No Product | 24 |
| Dimethyl sulfoxide (DMSO) | No Product | 24 |
| Ethanol (EtOH) | No Product | 24 |
| Methanol (MeOH) | No Product | 24 |
| Data adapted from a study on the synthesis of 1,2,4-triazolo[1,5-a]pyridines. While not a triazolopyridazine, this data provides valuable insight into solvent effects on a closely related heterocyclic system. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine
This protocol describes a method for the synthesis of a substituted triazolo[4,3-b]pyridazine.[2]
Materials:
-
3,6-dichloropyridazine
-
5-(3-methylphenyl)tetrazole
-
Pyridine
-
Toluene
Procedure:
-
To a solution of 3,6-dichloropyridazine (0.45 g, 3 mmol) and 5-(3-methylphenyl)tetrazole (0.96 g, 9 mmol) in toluene (15 ml), add pyridine (0.89 g, 10 mmol).[2]
-
Heat the mixture to reflux for 5 hours.[2]
-
After cooling the reaction mixture to room temperature, filter the solution.
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the resulting residue by column chromatography on silica gel, using a toluene/ethyl acetate (1:1) mixture as the eluent, to obtain the title compound.[2]
Protocol 2: General Synthesis of Amide Derivatives of[2][3][4]triazolo[4,3-a]pyridine
This protocol provides a general method for the synthesis of amide derivatives from a triazolopyridine core, which can be adapted for triazolopyridazines.
Materials:
-
Methyl-[2][3][4]triazolo[4,3-a]pyridin-3-ylmethyl-amine hydrochloride salt
-
Desired carboxylic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the methyl-[2][3][4]triazolo[4,3-a]pyridin-3-ylmethyl-amine hydrochloride salt and the desired carboxylic acid in DMF.
-
Add HATU as a peptide coupling reagent and DIPEA as a base to the solution.[5]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for triazolopyridazine synthesis.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Triazolo[4,3-b]pyridazine Analogs
For researchers and drug development professionals, the triazolo[4,3-b]pyridazine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various triazolo[4,3-b]pyridazine analogs, offering insights into their therapeutic potential as anticancer, anti-parasitic, and other targeted agents. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and visual representations of relevant signaling pathways and SAR trends.
The versatility of the triazolo[4,3-b]pyridazine core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of potent inhibitors for a range of biological targets, including kinases, bromodomains, and tubulin.
Comparative Analysis of Biological Activities
Triazolo[4,3-b]pyridazine analogs have been extensively explored as inhibitors of various protein targets implicated in disease. The following sections summarize the key SAR findings for different target classes.
Dual c-Met and Pim-1 Kinase Inhibitors for Cancer Therapy
A significant area of investigation has been the development of dual inhibitors of c-Met and Pim-1 kinases, both of which are crucial in cancer cell proliferation, survival, and migration.[1][2][3][4][5][6] The general structure of these analogs often features aryl or heteroaryl substitutions at the 3- and 6-positions of the triazolo[4,3-b]pyridazine core.
Key SAR insights for dual c-Met/Pim-1 inhibitors include:
-
Substitution at the 3-position: Aromatic groups, such as phenyl or substituted phenyl rings, are commonly found at this position and are crucial for activity.
-
Linker and Substitution at the 6-position: A hydrazinyl-based linker at the 6-position, further substituted with various benzylidene groups, has proven effective. Electron-donating or -withdrawing groups on the benzylidene moiety significantly influence potency. For instance, compound 4g with a p-methoxy-p-hydroxy-triazolopyridazine hydrazone derivative demonstrated potent inhibitory activity against both c-Met and Pim-1.[1][4][5][6]
| Compound | R (at 3-position) | R' (at 6-position benzylidene) | c-Met IC50 (µM) | Pim-1 IC50 (µM) | Mean Growth Inhibition % (GI%) at 10 µM | Reference |
| 4a | p-tolyl | H | - | - | 29.08 | [1][6] |
| 4b | Phenyl | 4-Nitro | - | - | - | [6] |
| 4d | p-tolyl | H | - | - | - | [6] |
| 4f | 4-Methoxyphenyl | 4-Methyl | - | - | - | [6] |
| 4g | 4-Methoxyphenyl | 4-Hydroxy | 0.163 ± 0.01 | 0.283 ± 0.01 | 55.84 | [1][4][5][6] |
These dual inhibitors often exert their anticancer effects by inducing cell cycle arrest and apoptosis, and by downregulating the PI3K/Akt/mTOR signaling pathway.[1][4][5]
BRD4 Bromodomain Inhibitors
The triazolo[4,3-b]pyridazine scaffold has also been successfully employed to develop inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[7][8] These inhibitors competitively bind to the acetyl-lysine binding pocket of bromodomains, thereby disrupting protein-protein interactions essential for gene transcription, including that of oncogenes like c-MYC.
SAR studies on BRD4 inhibitors have revealed:
-
Core Scaffold: The[1][8][9]triazolo[4,3-b]pyridazine core serves as a central scaffold for orienting substituents into the BRD4 binding pocket.
-
Substitutions: Modifications at the R1 and R2 positions of the core structure, with moieties such as indole, aryl, aliphatic, and piperidine groups, have yielded compounds with micromolar IC50 values for BRD4 BD1 inhibition.[7]
| Compound Series | R1 Substitution | R2 Substitution | BRD4 BD1 IC50 (µM) | Reference |
| Indole-based | Varied | Indole | Micromolar range | [7] |
| Aryl-based | Varied | Aryl | Micromolar range | [7] |
| Aliphatic-based | Varied | Aliphatic | Micromolar range | [7] |
| Piperidine-based | Varied | Piperidine | Micromolar range | [7] |
Antitubulin Agents
A series of 3,6-diaryl-[1][8][9]triazolo[4,3-b]pyridazines have been designed as rigid analogs of combretastatin A-4 (CA-4), a potent antitubulin agent.[2][10][11] These compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Key SAR findings for these antitubulin agents include:
-
A-Ring Substitution: A 3,4,5-trimethoxyphenyl group at one of the aryl positions is often crucial for potent activity, mimicking the A-ring of CA-4.
-
B-Ring Substitution: The nature and position of substituents on the second aryl ring (B-ring) significantly impact antiproliferative activity. For example, compound 4q , with a 3-amino-4-methoxyphenyl moiety as the B-ring, displayed highly potent activity against several cancer cell lines.[2][10][11]
| Compound | A-Ring | B-Ring | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 4q | 3,4,5-trimethoxyphenyl | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 | 1.80 | [2][10] |
| CA-4 | 3,4,5-trimethoxyphenyl | 4-hydroxy-3-methoxyphenyl | 0.009-0.012 | 0.009-0.012 | 0.009-0.012 | 0.64 | [2] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of triazolo[4,3-b]pyridazine analogs are rooted in their ability to modulate key cellular signaling pathways.
c-Met/Pim-1 Signaling Pathway
Dual inhibitors of c-Met and Pim-1 kinases interrupt a critical signaling network involved in cancer progression. Upon activation by its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor tyrosine kinase triggers downstream pathways including the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting cell growth, survival, and motility. Pim-1 kinase can potentiate c-Met signaling. By inhibiting both kinases, these triazolo[4,3-b]pyridazine analogs can effectively shut down these pro-oncogenic signals.
Caption: c-Met and Pim-1 signaling pathway and inhibition by triazolo[4,3-b]pyridazine analogs.
BRD4 and Transcriptional Regulation
BRD4 inhibitors bearing the triazolo[4,3-b]pyridazine scaffold function by displacing BRD4 from acetylated histones, thereby preventing the recruitment of the transcriptional machinery required for the expression of key oncogenes.
Caption: Mechanism of BRD4 inhibition by triazolo[4,3-b]pyridazine analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key assays used to evaluate the activity of triazolo[4,3-b]pyridazine analogs.
In Vitro c-Met Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of c-Met kinase.
-
Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. Inhibition of c-Met results in less ATP consumption and a higher luminescent signal.
-
Materials: Recombinant c-Met kinase, kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compound, and a luminescence-based ATP detection reagent.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the recombinant c-Met kinase and the kinase substrate to each well.
-
Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.[12]
-
BRD4 Bromodomain Binding Assay (AlphaScreen)
This assay determines the ability of a compound to disrupt the interaction between BRD4 and acetylated histones.
-
Principle: The assay utilizes donor and acceptor beads that generate a signal when in close proximity. The binding of a biotinylated histone peptide to a GST-tagged BRD4 protein brings the beads together. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[1][13][14][15][16]
-
Materials: Purified GST-tagged BRD4 protein, biotinylated acetylated histone H4 peptide, test compound, Glutathione AlphaLISA® Acceptor beads, AlphaScreen® Streptavidin-conjugated donor beads, assay buffer, and 384-well microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, biotinylated histone peptide, and GST-tagged BRD4 protein.
-
Incubate for 30 minutes at room temperature.
-
Add Glutathione Acceptor beads, followed by Streptavidin-Donor beads.
-
Incubate for 1-2 hours in the dark at room temperature.
-
Read the AlphaScreen signal on a compatible plate reader.
-
Normalize the data to controls and determine the IC50 value.[14]
-
Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[3][9][17][18]
-
Materials: Purified tubulin, GTP, polymerization buffer, test compound, and a temperature-controlled spectrophotometer.
-
Procedure:
-
Prepare the tubulin solution in polymerization buffer containing GTP on ice.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the cold tubulin solution to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60-90 minutes).
-
Plot absorbance versus time to obtain polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.[9][17]
-
Conclusion
The triazolo[4,3-b]pyridazine scaffold is a highly adaptable and promising platform for the development of novel therapeutics. The extensive structure-activity relationship studies have provided a solid foundation for the rational design of potent and selective inhibitors for a variety of important biological targets. The comparative data and detailed experimental protocols presented in this guide are intended to aid researchers in the continued exploration and optimization of this versatile chemical series, ultimately paving the way for new and effective treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Bioactivity of 3,6-disubstituted-triazolo[4,3-b]pyridazine Derivatives
The fused heterocyclic system of triazolo[4,3-b]pyridazine has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives with substitutions at the 3 and 6 positions have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the bioactivity of these derivatives, supported by experimental data and protocols, to aid researchers and scientists in the field of drug discovery and development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 3,6-disubstituted-triazolo[4,3-b]pyridazines. These compounds have been evaluated against a wide range of human cancer cell lines, demonstrating activities from moderate to potent.
A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines.[1] Many of these compounds exhibited significant cytotoxic effects, with IC50 values ranging from 0.008 to 90.5 μM.[1] Notably, compound 4q , with a 3-amino-4-methoxyphenyl moiety at the 6-position, showed exceptionally high activity, comparable to the well-known anticancer agent Combretastatin A-4 (CA-4).[2][3] This compound displayed IC50 values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cells, respectively.[2][3]
Another study focused on a different series of 3,6-disubstituted pyridazines, which also showed good anti-proliferative action against human breast cancer cell lines T-47D and MDA-MB-231, with IC50 values in the micromolar range.[4]
The mechanism of action for some of these potent anticancer derivatives has been investigated. For instance, compound 4q was found to inhibit tubulin polymerization, a key process in cell division.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[2][3] Molecular modeling studies further suggested that this compound binds to the colchicine binding site on tubulin.[2][3] Other derivatives have been identified as inhibitors of PIM kinases and the c-Met signaling pathway, both of which are crucial for cancer cell proliferation and survival.[5][6]
| Compound | R3-Substituent | R6-Substituent | Cell Line | IC50 (µM) | Reference |
| 4q | 3,4,5-trimethoxyphenyl | 3-amino-4-methoxyphenyl | SGC-7901 | 0.014 | [2][3] |
| A549 | 0.008 | [2][3] | |||
| HT-1080 | 0.012 | [2][3] | |||
| 11a | Varies | Varies | T-47D | 0.43 ± 0.01 | [4] |
| MDA-MB-231 | 0.99 ± 0.03 | [4] | |||
| 4g | Varies | Varies | General (Mean GI%) | 55.84% | [6] |
| 4a | Varies | Varies | General (Mean GI%) | 29.08% | [6] |
Antimicrobial Activity
The triazolo[4,3-b]pyridazine scaffold has also been explored for its antimicrobial properties. A study on novel 3-substituted[1][2][3]triazolo[4,3-b]pyridazine derivatives reported good to moderate activity.[7] Another report detailed the synthesis and antimicrobial activity of various triazino-, triazolo-, and pyrazolopyridazine derivatives.[8] While detailed quantitative data for a broad, comparative series is less prevalent in the reviewed literature, the potential for developing potent antimicrobial agents based on this scaffold is evident.
Anti-inflammatory Activity
While less explored than their anticancer properties, some triazolo[4,3-b]pyridazine derivatives and related fused heterocyclic systems have shown promise as anti-inflammatory agents. A study on 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1][3][4]thiadiazines, a structurally related class of compounds, identified derivatives with significant analgesic and anti-inflammatory activity.[9] Specifically, compounds with electron-withdrawing groups on a phenyl ring at the 6-position exhibited higher activity.[9] Another study on pyrazolo[3,4-d]pyridazine derivatives demonstrated their potential in reducing digestive system inflammation.[10]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be monitored by measuring the increase in absorbance due to the formation of microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a buffer is prepared.
-
Compound Addition: The test compound or a control vehicle is added to the reaction mixture.
-
Polymerization Induction: The mixture is warmed to 37°C to induce tubulin polymerization.
-
Absorbance Monitoring: The absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.
Signaling Pathway
The anticancer activity of some 3,6-disubstituted-triazolo[4,3-b]pyridazine derivatives is attributed to their ability to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of 3,6-disubstituted-triazolo[4,3-b]pyridazine derivatives is highly dependent on the nature and position of the substituents.
-
At the 6-position: The presence of aryl groups, particularly those with specific substitution patterns like the 3-amino-4-methoxyphenyl group, has been shown to be crucial for high anticancer activity.[1]
-
At the 3-position: The 3,4,5-trimethoxyphenyl group is a common feature in many potent analogues, mimicking the A-ring of combretastatin A-4.[1]
-
Electron-withdrawing groups: For anti-inflammatory activity in related heterocyclic systems, the presence of electron-withdrawing groups like chloride or fluoride on a phenyl ring at the 6-position enhances activity.[9]
The rigid[1][2][3]triazolo[4,3-b]pyridazine scaffold serves as a linker to hold the substituted aryl rings in a specific conformation, which is important for binding to the biological target.[1]
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Antimicrobial Activities of Novel 3-Substituted [1,2,4] Triazolo[4,3-b]pyridazines Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and antimicrobial activity of some new triazino-, triazolo-, and pyrazolopyridazine derivatives | Semantic Scholar [semanticscholar.org]
- 9. Novel 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: synthesis, characterization, and evaluation of analgesic/anti-inflammatory, antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Substituted Triazolo[4,3-b]pyridazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic activities of various substituted triazolo[4,3-b]pyridazine derivatives against several cancer cell lines. The data presented is compiled from recent studies, offering insights into the therapeutic potential of this class of compounds. This document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the implicated signaling pathways.
Comparative Cytotoxic Activities
The cytotoxic effects of substituted triazolo[4,3-b]pyridazines have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI%) data, providing a clear comparison of the potency of different derivatives.
Table 1: IC50 Values of Substituted Triazolo[4,3-b]pyridazines against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4q | NALM-6 | Acute Lymphoblastic Leukemia | 1.14 | [1] |
| SB-ALL | Acute Lymphoblastic Leukemia | 1.64 | [1] | |
| 4f | NALM-6 | Acute Lymphoblastic Leukemia | 3.7 | [1] |
| SB-ALL | Acute Lymphoblastic Leukemia | 5.66 | [1] | |
| 4j | NALM-6 | Acute Lymphoblastic Leukemia | 2.8 | [1] |
| SB-ALL | Acute Lymphoblastic Leukemia | 4.2 | [1] | |
| 12e | A549 | Non-Small Cell Lung Cancer | 1.06 ± 0.16 | [2] |
| MCF-7 | Breast Cancer | 1.23 ± 0.18 | [2] | |
| HeLa | Cervical Cancer | 2.73 ± 0.33 | [2] | |
| 19e | A549 | Non-Small Cell Lung Cancer | Significant Cytotoxicity | [2] |
| 6 | Hep | Liver Cancer | 9.2 (µg/ml) | |
| 5 | Hep | Liver Cancer | 20.76 (µg/ml) | |
| Doxorubicin | SB-ALL | Acute Lymphoblastic Leukemia | 0.167 | [1] |
| Adriamycin | Hep | Liver Cancer | 1.2 (µg/ml) |
Note: Some cytotoxicity data for compound 19e was noted as significant but specific IC50 values were not provided in the source material. Values in µg/ml are presented as reported in the original study.
Table 2: Growth Inhibition Percentage (GI%) of Selected Triazolo[4,3-b]pyridazine Derivatives
| Compound | Concentration | Mean GI% (Across 60 cell lines) | Reference |
| 4g | 10 µM | 55.84 | [3][4] |
| 4a | 10 µM | 29.08 | [3][4] |
Mechanism of Action
Several studies have elucidated the mechanisms underlying the cytotoxic effects of substituted triazolo[4,3-b]pyridazines. A prominent mechanism involves the induction of apoptosis and cell cycle arrest. For instance, compound 4g was found to cause S-phase arrest in the cell cycle of MCF-7 cells and significantly increase apoptosis.[3][4] Furthermore, this compound demonstrated an elevation in caspase-9 levels, a key initiator caspase in the intrinsic apoptotic pathway.[3][4]
A number of these derivatives function as kinase inhibitors. Compounds 4a and 4g have been identified as dual inhibitors of c-Met and Pim-1 kinases.[3][4] The PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer, has been identified as a key target.[3][5] Compound 4g was shown to decrease the levels of phosphorylated PI3K, AKT, and mTOR.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxic activities of substituted triazolo[4,3-b]pyridazines.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute (NCI) employs a standardized screening protocol to evaluate the cytotoxic and cytostatic effects of compounds against 60 human cancer cell lines.[6][7]
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the test compounds.[6]
-
Compound Addition: Experimental compounds are initially tested at a single high dose (10⁻⁵ M).[6][8] Compounds demonstrating significant growth inhibition are then subjected to a five-dose assay.[6]
-
Incubation: After a 48-hour incubation period with the test compounds, the assay is terminated.[9]
-
Endpoint Measurement (Sulforhodamine B (SRB) Assay):
-
Cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with tap water and air-dried.
-
100 µl of sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[6]
-
Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[6]
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at 515 nm.[6]
-
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 10⁵ cells/ml) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.
-
Incubation: The plate is incubated for an additional 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).
-
Solubilization: 100 µl of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.[2] The plate is often left overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the cytotoxic activity of substituted triazolo[4,3-b]pyridazines and a general experimental workflow.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. NCI-60 - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unlocking Potential: A Comparative Guide to Molecular Docking Studies of Triazolo[4,3-b]pyridazine Derivatives
For researchers and drug development professionals, the triazolo[4,3-b]pyridazine scaffold represents a promising frontier in the quest for novel therapeutics. This heterocyclic system has demonstrated a remarkable versatility, with derivatives showing potent activity against a range of biological targets implicated in cancer and other diseases. This guide provides a comparative analysis of recent molecular docking studies, offering a side-by-side look at their performance against various protein targets, supported by experimental data.
Performance Comparison: Docking Scores and Biological Activity
The efficacy of triazolo[4,3-b]pyridazine derivatives has been evaluated against several key proteins in cancer progression. The following tables summarize the quantitative data from various studies, providing a clear comparison of their inhibitory activities and predicted binding affinities.
| Derivative | Target Protein | Cell Line(s) | IC50 (µM) | Reference |
| Compound 4q | Tubulin | SGC-7901, A549, HT-1080 | 0.014, 0.008, 0.012 | [1][2] |
| Compound 4g | c-Met | - | 0.163 ± 0.01 | [3][4] |
| Compound 4g | Pim-1 | - | 0.283 ± 0.01 | [3][4] |
| Compound 8l | Mcl-1 | MV4-11 | 1.5 | [5] |
| Compound 5 | BRD4 BD1 | - | (Initial hit, specific IC50 not provided in abstract) | [6] |
| Derivative | Target Protein | Binding Affinity/Docking Score | Key Interactions | Reference |
| Compound 4q | Tubulin (Colchicine binding site) | - | - | [1][2] |
| Compound 4g | c-Met (ATP-binding site) | - | Similar to docked ligands | [3][4] |
| Compound 4g | Pim-1 (ATP-binding site) | - | Similar to docked ligands | [3][4] |
| Compound 8l | Mcl-1 | ΔGbind = -58.96 kcal/mol; Ki = 0.34 µM | - | [5] |
| Compounds 8f, 8j, 8k | Mcl-1 | Ki = 0.31 µM, 0.32 µM, 0.35 µM | - | [5] |
In Focus: Diverse Biological Targets
Molecular docking studies have revealed the potential of triazolo[4,3-b]pyridazine derivatives to interact with a variety of important biological targets:
-
Tubulin: Compound 4q , a 3,6-diaryl-[1][3][7]triazolo[4,3-b]pyridazine, has demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin, thereby inhibiting its polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent cell death.[1][2]
-
c-Met and Pim-1 Kinases: Compound 4g has emerged as a potent dual inhibitor of both c-Met and Pim-1 kinases.[3][4] These kinases are crucial in signaling pathways that regulate cell proliferation, survival, and migration. The dual inhibition by a single molecule presents a promising strategy to overcome resistance mechanisms in cancer.
-
Mcl-1: A computational study identified several 1,2,4-triazolo[4,3-b]pyridazine derivatives, including 8f, 8j, 8k, and 8l , as potential inhibitors of the anti-apoptotic protein Mcl-1.[5] Compound 8l exhibited the most favorable binding free energy, suggesting a strong interaction.[5]
-
BRD4: A series of[1][3][7]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the BRD4 bromodomain, a key epigenetic reader.[6] These compounds offer a starting point for the development of potent BRD4 inhibitors for various diseases, including cancer.[6]
Experimental Protocols: A Look at the Methodology
The molecular docking studies cited in this guide generally follow a standardized workflow. Below is a detailed description of a typical experimental protocol.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning charges and atom types.
-
Ligand Structure: The 2D structures of the triazolo[4,3-b]pyridazine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field to obtain a stable conformation.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide (Schrödinger), and GOLD.
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Algorithm: A search algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is used to explore different conformations and orientations of the ligand within the defined active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their docking scores.
3. Analysis of Results:
-
Binding Mode Analysis: The top-ranked docking poses are visualized to analyze the binding mode of the ligand in the active site of the protein. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.
Visualizing the Process and Pathways
To better understand the logical flow of these studies and the biological context, the following diagrams have been generated.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antitubulin Activity of Triazolopyridazine and Triazolopyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the in vitro antitubulin and antiproliferative activities of selected derivatives from the two isomeric classes. It is important to note that direct comparisons of potency should be made with caution, as the experimental conditions may vary between studies.
Table 1: Antitubulin and Antiproliferative Activity of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (µM) vs. A549 cells | Antiproliferative IC50 (µM) vs. SGC-7901 cells | Antiproliferative IC50 (µM) vs. HT-1080 cells |
| 4q | 1.80[2] | 0.008[2] | 0.014[2] | 0.012[2] |
| CA-4 (Combretastatin A-4) | 0.64[2] | 0.009-0.012[2] | - | - |
CA-4 is a well-known tubulin polymerization inhibitor used as a reference compound.
Table 2: Antitubulin and Antiproliferative Activity of 2,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) vs. HeLa cells | Antiproliferative IC50 (nM) vs. A549 cells | Antiproliferative IC50 (nM) vs. HT-29 cells |
| 3d | 0.45[3] | 38[3] | 43[3] | 30[3] |
| 3h | 1.9[3] | 160[3] | 240[3] | 180[3] |
| CA-4 (Combretastatin A-4) | - | - | - | - |
Note: Antiproliferative IC50 values for this series are reported in nanomolar (nM) concentrations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Tubulin Polymerization Assay
This assay is crucial for directly measuring the inhibitory effect of a compound on the formation of microtubules from tubulin dimers.
-
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance (or fluorescence) over time. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
-
General Protocol:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure) is suspended in a polymerization buffer (e.g., G-PEM buffer containing glutamate, PIPES, EGTA, and MgCl2) at a concentration of approximately 3 mg/mL.[4]
-
The tubulin solution is added to a pre-warmed 96-well plate.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4) are included.
-
The plate is incubated at 37°C, and the optical density at 340 nm (OD340nm) is recorded at regular intervals (e.g., every 60 seconds) for a specified period (e.g., 1 hour) using a microplate reader.[4]
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the concentration-response curve.
-
2. Cell-Based Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Human cancer cell lines (e.g., A549, HeLa, SGC-7901, HT-1080) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
-
Visualizations
The following diagrams illustrate the mechanism of action of antitubulin agents and a typical workflow for their evaluation.
Caption: Mechanism of action of antitubulin agents.
Caption: Experimental workflow for antitubulin agent evaluation.
References
- 1. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Bioevaluation of Novel 3,6-Disubstituted Pyridazines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel 3,6-disubstituted pyridazine derivatives against established therapeutic agents, supported by experimental data from recent scientific literature. The focus is on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Executive Summary
Pyridazine scaffolds are a significant area of interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide synthesizes recent findings on novel 3,6-disubstituted pyridazine derivatives, presenting their biological evaluation data in a comparative format. The objective is to provide researchers and drug development professionals with a clear overview of their potential, benchmarked against existing drugs. The data indicates that certain 3,6-disubstituted pyridazines exhibit potent anticancer activity, in some cases targeting specific kinases like CDK2 and JNK1, and also demonstrate promising antimicrobial effects.
Anticancer Activity: A Comparative Analysis
Recent studies have highlighted the potential of 3,6-disubstituted pyridazines as potent anticancer agents, with some compounds showing activity against a range of human cancer cell lines.[3][][5][6] A notable mechanism of action for some of these novel compounds is the inhibition of cyclin-dependent kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK1), both crucial regulators of cell cycle and apoptosis.[3][][5][7]
Comparative Data on Anticancer Potency (IC50 Values)
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected novel 3,6-disubstituted pyridazines against various cancer cell lines, compared with the standard chemotherapeutic drug, Doxorubicin.
| Compound/Drug | T-47D (Breast) | MDA-MB-231 (Breast) | SKOV-3 (Ovarian) | A498 (Renal) | SGC-7901 (Gastric) | A549 (Lung) | HT-1080 (Fibrosarcoma) |
| Pyridazine 11m [3][] | 0.43 ± 0.01 | 0.99 ± 0.03 | >50 | - | - | - | - |
| Pyridazine 11l [3][] | 1.57 ± 0.05 | 2.81 ± 0.09 | >50 | - | - | - | - |
| Pyridazine 9e [5][6] | 79.98% GI | - | - | 97.91% GI | - | - | - |
| Triazolo[4,3-b]pyridazine 4q [8] | - | - | - | - | 0.014 | 0.008 | 0.012 |
| Doxorubicin | Variable | Variable | Variable | Variable | Variable | Variable | Variable |
Note: IC50 values for Doxorubicin vary depending on the specific study and experimental conditions, but generally fall within the nanomolar to low micromolar range for these cell lines. GI% refers to the percentage of growth inhibition at a 10 µM concentration.
Mechanism of Action: Kinase Inhibition
A key finding is the identification of specific molecular targets for these pyridazine derivatives.
| Compound | Target Kinase | IC50 (nM) | Comparative Approved CDK Inhibitors |
| Pyridazine 11m [3][] | CDK2 | 20.1 ± 0.82 | Palbociclib (Ibrance®) : CDK4/6 inhibitor[9] |
| Pyridazine 11h [3][] | CDK2 | 43.8 ± 1.79 | Ribociclib (Kisqali®) : CDK4/6 inhibitor[9] |
| Pyridazine 11l [3][] | CDK2 | 55.6 ± 2.27 | Abemaciclib (Verzenio®) : CDK4/6 inhibitor[10] |
| Pyridazine 9e [5][7] | JNK1 | Downregulation of gene expression and protein levels | SP600125, AS601245 : Research inhibitors[11][12] |
dot
Caption: CDK2 signaling pathway and points of inhibition.
dot
Caption: JNK1 signaling pathway and the inhibitory action of Pyridazine 9e.
Antimicrobial Activity
Several novel pyridazine derivatives have also been evaluated for their antimicrobial properties. The data below compares the Minimum Inhibitory Concentration (MIC) of a promising pyridazine derivative with a standard antibiotic, Tetracycline.
| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| Pyridazinone 10h [13] | 16 | - | - | - |
| Pyridazinone 8g [13] | - | - | - | 16 |
| Tetracycline | 0.25-4 | 0.5-8 | 8-64 | Inactive |
Note: MIC values for Tetracycline can vary based on the bacterial strain and resistance patterns.
Experimental Protocols
Detailed methodologies for the key bioevaluation assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density, based on the measurement of cellular protein content.[6][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][15]
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[15]
Annexin V-FITC Apoptosis Assay
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.[16]
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[17][18]
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent such as ADP-Glo™. This involves a luciferase-based reaction that generates a luminescent signal.[17][18]
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
dot
Caption: General workflow for the bioevaluation of novel pyridazines.
Conclusion
The presented data demonstrates that novel 3,6-disubstituted pyridazines are a promising class of compounds with significant potential in oncology and infectious diseases. Certain derivatives exhibit sub-micromolar efficacy against cancer cell lines, rivaling or exceeding the potency of some established drugs in specific contexts. Their targeted mechanism of action, particularly the inhibition of key cell cycle kinases, offers a promising avenue for the development of more selective and effective cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 3. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nanocellect.com [nanocellect.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 10. CDK Inhibitors and FDA: Approved and Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
The Ascendancy of Bioisosteric Scaffolds: A Comparative Guide to Alternatives for 3,6-dichloro-triazolo[4,3-b]pyridazine in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The 3,6-dichloro-triazolo[4,3-b]pyridazine core has served as a valuable starting point in the design of various therapeutic agents, particularly kinase inhibitors. However, inherent liabilities such as off-target effects, metabolic instability, and poor solubility have prompted the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to inform rational drug design and accelerate the discovery of next-generation therapeutics.
The triazolo[4,3-b]pyridazine scaffold has been a cornerstone in the development of inhibitors for a range of protein kinases, including PIM kinases and c-Met, which are crucial targets in oncology.[1][2][3] Its rigid, bicyclic structure provides a suitable framework for positioning key pharmacophoric elements within the ATP-binding pocket of these enzymes. The dichloro substitution at the 3 and 6 positions offers convenient handles for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR).
Despite its utility, the 3,6-dichloro-triazolo[4,3-b]pyridazine moiety can be associated with certain drawbacks. For instance, concerns regarding off-target activities, including inhibition of the hERG channel which can lead to cardiotoxicity, have been noted.[4] Furthermore, the physicochemical properties of compounds containing this scaffold, such as solubility and metabolic stability, can be suboptimal, hindering their development into clinical candidates.[3]
To address these limitations, medicinal chemists have turned to the strategy of scaffold hopping and bioisosteric replacement. This approach involves substituting the core scaffold with a different heterocyclic system that retains the essential electronic and steric features required for biological activity while offering improved drug-like properties. This guide will delve into a comparative analysis of several promising alternatives to the 3,6-dichloro-triazolo[4,3-b]pyridazine core.
Comparative Analysis of Alternative Scaffolds
The following sections provide a detailed comparison of prominent bioisosteric replacements for the 3,6-dichloro-triazolo[4,3-b]pyridazine scaffold. The data presented is a synthesis of findings from multiple studies and aims to provide a clear, objective overview of the relative performance of these alternative cores.
Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine scaffold is a close structural analog of the triazolo[4,3-b]pyridazine core, with a nitrogen atom at a different position in the five-membered ring. This seemingly minor change can have a significant impact on the physicochemical and pharmacological properties of the resulting compounds.
dot
Performance Comparison:
| Scaffold | Target | Key Findings | Reference |
| Triazolo[4,3-b]pyridazine | PIM-1 Kinase | Potent inhibition, but can suffer from poor solubility and potential hERG liabilities. | [3] |
| Imidazo[1,2-b]pyridazine | PIM Kinase | Identified as a promising scaffold for PIM inhibitors, with some examples showing improved selectivity and physicochemical properties. | [5] |
| Triazolo[4,3-b]pyridazine | c-Met Kinase | Serves as a core for potent c-Met inhibitors. | [2] |
| Imidazo[1,2-b]pyridazine | c-Met Kinase | Utilized in the design of selective c-Met inhibitors. | [6] |
Pyrazolopyrimidines and Triazolopyrimidines
Pyrazolopyrimidine and triazolopyrimidine scaffolds represent another important class of bioisosteres for the triazolo[4,3-b]pyridazine core. These purine isosteres are well-established in the realm of kinase inhibitor design.
Performance Comparison:
| Scaffold | Target | Key Findings | Reference |
| Triazolo[4,3-b]pyridazine | PIM-1/c-Met Kinases | Established scaffold for dual inhibitors. | [2] |
| Pyrazolopyrimidine | Multiple Kinases (CDK2, SRC) | Demonstrates potent inhibition of various kinases with opportunities for achieving high selectivity. | [7][8] |
| Triazolopyrimidine | Multiple Kinases (EGFR, HER-2) | Hybrids have shown promising multi-targeted anticancer activity. | [9] |
| Triazolo-pyridazine/-pyrimidine | c-Met Kinase | Derivatives of both scaffolds have been explored as Class II c-Met inhibitors, with some triazolo-pyridazine derivatives showing significant cytotoxicity against cancer cell lines. | [10] |
Experimental Protocols
To facilitate the direct comparison and further exploration of these alternative scaffolds, detailed protocols for key in vitro assays are provided below.
PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency of a compound against PIM-1 kinase.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PIM-1 kinase and a peptide substrate (e.g., a derivative of the BAD protein) in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
c-Met Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against c-Met kinase.
Methodology: The protocol is similar to the PIM-1 kinase inhibition assay, with the following modifications:
-
Enzyme: Recombinant human c-Met kinase.
-
Substrate: A suitable peptide substrate for c-Met, such as poly (Glu, Tyr) 4:1.
-
ATP Concentration: Typically used at or near the Km value for ATP for the c-Met enzyme.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
hERG Patch-Clamp Assay
Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature or physiological temperature.
-
Use an appropriate internal (pipette) and external solution to isolate the hERG current.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition and Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to the Hill equation.
-
Signaling Pathway and Experimental Workflow
dot
dot
Conclusion
The 3,6-dichloro-triazolo[4,3-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. However, the pursuit of improved drug candidates necessitates the exploration of bioisosteric alternatives. Scaffolds such as imidazo[1,2-b]pyridazine, pyrazolopyrimidine, and triazolopyrimidine have emerged as highly promising replacements, offering the potential for enhanced potency, selectivity, and superior pharmacokinetic profiles.
The choice of an alternative scaffold is a nuanced decision that depends on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides a foundational framework for comparing these scaffolds, supported by experimental data and detailed protocols. By leveraging this information, researchers can make more informed decisions in their drug design endeavors, ultimately accelerating the development of safer and more effective medicines.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to hERG Inhibition of Triazolopyridazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially life-threatening condition known as Torsade de Pointes (TdP). Consequently, early assessment of a compound's hERG liability is a mandatory step in drug discovery and development. This guide provides a comparative analysis of the hERG inhibition profile of triazolopyridazine-based compounds against established hERG inhibitors, supported by experimental data and detailed protocols.
Executive Summary
Triazolopyridazine scaffolds are of significant interest in medicinal chemistry. However, concerns regarding their potential for hERG inhibition can hinder their development. This guide presents available data on the hERG inhibition of a specific triazolopyridazine-based anti-cryptosporidium lead compound, SLU-2633, and its analog. The data, obtained through patch-clamp electrophysiology, demonstrates that structural modifications to the triazolopyridazine core can significantly reduce hERG channel inhibition. A comparison with well-known hERG inhibitors highlights the relative safety profile of these specific analogs.
Data Presentation: hERG Inhibition Comparison
The following table summarizes the available quantitative data on the hERG inhibition of select triazolopyridazine-based compounds and compares it with the half-maximal inhibitory concentrations (IC50) of several well-established hERG inhibitors. It is important to note that direct comparison of percent inhibition with IC50 values should be interpreted with caution, as IC50 provides a more precise measure of potency.
| Compound Class | Compound | hERG Inhibition | Assay Type |
| Triazolopyridazine-Based | SLU-2633 (2a) | 67% at 10 µM[1] | Manual Patch-Clamp |
| Analog 17a (reduced triazolopyridazine) | 34% at 10 µM[1] | Manual Patch-Clamp | |
| Reference hERG Inhibitors | Dofetilide | IC50: 0.01 µM | Patch-Clamp |
| Cisapride | IC50: 0.02 µM | Patch-Clamp | |
| Verapamil | IC50: 0.1 µM | Patch-Clamp | |
| Terfenadine | IC50: 0.05 µM | Patch-Clamp | |
| Sotalol | IC50: 32 µM | Patch-Clamp |
Key Observation: The structural modification from the unsaturated triazolopyridazine in SLU-2633 to the reduced (dihydro)triazolopyridazine in analog 17a resulted in a two-fold decrease in hERG inhibition at a concentration of 10 µM.[1] This suggests that medicinal chemistry efforts can be effectively employed to mitigate the hERG liability of this compound class.
Experimental Protocols
The data presented in this guide were generated using the gold-standard whole-cell patch-clamp electrophysiology technique. Below are detailed methodologies for both manual and automated patch-clamp assays for assessing hERG inhibition.
Manual Whole-Cell Patch-Clamp Protocol
This method provides high-quality, detailed data on the interaction of a compound with the hERG channel.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media and conditions to ensure optimal health and channel expression.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Electrophysiology Rig: The setup consists of a microscope, micromanipulators, an amplifier, a data acquisition system, and a perfusion system for solution exchange.
-
Pipettes and Solutions: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Giga-seal Formation: A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current, which is predominantly carried by hERG channels.
-
Compound Application: The test compound is applied to the cell via the perfusion system at various concentrations. The effect of the compound on the hERG tail current is recorded.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.
Automated Patch-Clamp Protocol (e.g., QPatch, SyncroPatch)
Automated systems offer higher throughput for screening multiple compounds.
-
Cell Preparation: Similar to the manual method, a high-quality single-cell suspension is prepared.
-
System Preparation: The automated patch-clamp system is primed with intracellular and extracellular solutions. The disposable, multi-well patch plate is loaded into the instrument.
-
Automated Cell Handling: The system automatically aspirates cells and positions them over the apertures in the patch plate.
-
Automated Sealing and Whole-Cell Formation: The system applies a series of pressure protocols to achieve giga-seals and establish the whole-cell configuration simultaneously for multiple cells.
-
Compound Application: Test compounds, prepared in a multi-well plate, are automatically added to the individual cell wells.
-
Data Acquisition: The system applies the predefined voltage protocol and records the hERG currents before and after compound addition.
-
Data Analysis: Integrated software automatically calculates the percent inhibition and, where applicable, the IC50 values for each compound.
Mandatory Visualizations
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
Caption: General workflow for a hERG inhibition assay.
Caption: Simplified diagram of hERG channel inhibition.
References
A Comparative Guide to the Anticancer Potential of Triazolopyridazines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, among which triazolopyridazines have emerged as a promising scaffold. This guide provides a comparative analysis of the in vitro efficacy of various triazolopyridazine derivatives against several human cancer cell lines. The data presented herein is a synthesis of findings from multiple recent studies, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Efficacy of Triazolopyridazine Derivatives
The antiproliferative activity of a range of triazolopyridazine and related triazolo-fused heterocyclic compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound Class | Cancer Cell Line | Compound ID | IC50 (µM) | Reference |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | HCT-116 (Colon) | 1c | Data not specified | [1] |
| U-87 MG (Glioblastoma) | 1c | Data not specified | [1] | |
| MCF-7 (Breast) | 1c | Data not specified | [1] | |
| HCT-116 (Colon) | 2d | Data not specified | [1] | |
| U-87 MG (Glioblastoma) | 2d | Data not specified | [1] | |
| MCF-7 (Breast) | 2d | Data not specified | [1] | |
| 1,2,3-Triazolopyridazinones | A549 (Lung) | 5a | 36.35 - 184.72 | [2] |
| MCF-7 (Breast) | 5a | 30.66 - 154.87 | [2] | |
| A549 (Lung) | 5c | 36.35 - 184.72 | [2] | |
| MCF-7 (Breast) | 5c | 30.66 - 154.87 | [2] | |
| A549 (Lung) | 6a | 36.35 - 184.72 | [2] | |
| MCF-7 (Breast) | 6a | 30.66 - 154.87 | [2] | |
| A549 (Lung) | 8c | 36.35 - 184.72 | [2] | |
| MCF-7 (Breast) | 8c | 30.66 - 154.87 | [2] | |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidines | HCC1937 (Breast) | Compound 1 | 7.01 | [4] |
| MCF-7 (Breast) | Compound 1 | 10.25 | [4] | |
| HeLa (Cervical) | Compound 1 | 11.00 | [4] | |
| HCC1937 (Breast) | Compound 2 | 25.11 | [4] | |
| MCF-7 (Breast) | Compound 2 | 38.42 | [4] | |
| HeLa (Cervical) | Compound 2 | 48.28 | [4] | |
| HCC1937 (Breast) | Compound 3 | 15.88 | [4] | |
| MCF-7 (Breast) | Compound 3 | 22.15 | [4] | |
| HeLa (Cervical) | Compound 3 | 31.62 | [4] | |
| [1][2][3]triazolo[1,5-a]pyrimidine Indole Derivatives | MGC-803 (Gastric) | H12 | 9.47 | [5] |
| HCT-116 (Colon) | H12 | 9.58 | [5] | |
| MCF-7 (Breast) | H12 | 13.1 | [5] | |
| Triazolopyridine Derivatives | MV4-11 (Leukemia) | 12m | 0.02 | [6] |
| Triazolo[3,4-a]phthalazine Derivatives | HCT-116 (Colon) | 6o | 7 | [7] |
| MCF-7 (Breast) | 6o | 16.98 | [7] | |
| HCT-116 (Colon) | 6m | 13 | [7] | |
| HCT-116 (Colon) | 6d | 15 | [7] | |
| MCF-7 (Breast) | 6d | 18.2 | [7] | |
| HCT-116 (Colon) | 9b | 23 | [7] | |
| MCF-7 (Breast) | 6a | 57.54 | [7] | |
| MCF-7 (Breast) | 6n | 66.45 | [7] |
Experimental Protocols
General Synthesis of Triazolopyridazine Derivatives
The synthesis of triazolopyridazine derivatives often involves a multi-step process. A common approach begins with the reaction of a starting pyridazine-containing compound with a suitable reagent to introduce a hydrazine group. This intermediate is then cyclized with a variety of reagents to form the triazole ring. The final derivatives can be obtained by further substitutions on the triazolopyridazine core. The specific reagents and reaction conditions are varied to produce a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.[2][7]
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the triazolopyridazine derivatives for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or a detergent solution, is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells, and the IC50 values are determined from the dose-response curves.
Mechanism of Action: Targeting Key Signaling Pathways
Several studies suggest that the anticancer activity of triazolopyridazine derivatives is mediated through the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the EGFR/AKT and ERK pathways.
EGFR/AKT Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/AKT pathway. This pathway is crucial for cell survival, proliferation, and growth. Many triazolopyridazine derivatives have been shown to inhibit the activation of EGFR and downstream effectors like AKT.[4][8]
Caption: Inhibition of the EGFR/AKT signaling pathway by triazolopyridazine derivatives.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is often hyperactivated in various cancers. Certain triazolopyridazine compounds have demonstrated the ability to suppress this pathway by inhibiting the phosphorylation of key components like ERK1/2.[5]
Caption: Suppression of the ERK signaling pathway by triazolopyridazine derivatives.
Experimental Workflow
The general workflow for screening triazolopyridazine derivatives for anticancer activity is a systematic process that integrates chemical synthesis with biological evaluation.
Caption: General experimental workflow for anticancer screening of triazolopyridazines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,6-dichloro-triazolo[4,3-b]pyridazine
Essential Guide to the Safe Disposal of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
For researchers, scientists, and drug development professionals, the proper disposal of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a chlorinated heterocyclic compound, this substance requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine with the appropriate safety measures. This compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
In the event of a spill, it should be absorbed using an inert material like sand or vermiculite and collected into a designated, sealed container for hazardous waste. Under no circumstances should the chemical be allowed to enter drains or waterways.
Quantitative Data on Disposal Parameters
| Parameter | Guideline | Rationale |
| EPA Hazardous Waste Code | Likely falls under "F-listed" wastes if it is a spent solvent from a specific process, or "U" or "P" listed if it is a discarded commercial chemical product. A specific waste determination may be necessary. | The presence of chlorine categorizes it as a halogenated organic compound, which is regulated by the EPA. |
| Treatment Method | High-temperature incineration is the preferred method. | This method ensures the complete destruction of the compound and prevents the formation of hazardous byproducts. |
| Container Type | Chemically compatible, leak-proof container (e.g., polyethylene or glass) with a secure lid. | To prevent leakage and reaction with the container material. |
| Aqueous Waste | Aqueous solutions containing this compound should be treated as hazardous waste. | To prevent contamination of water systems. |
Experimental Protocol for Safe Disposal
The following protocol details the step-by-step procedure for the safe disposal of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine from a laboratory setting.
1. Waste Segregation and Collection:
-
Collect waste 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents.
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine," must be written on the label. Do not use abbreviations or chemical formulas.
-
Include the approximate quantity of the waste.
3. Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the waste manifest with all necessary information about the chemical.
5. Container Decontamination:
-
Empty containers that held 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine must also be disposed of as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
Personal protective equipment for handling 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine
Essential Safety and Handling Guide for 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
This guide provides critical safety and logistical information for the handling and disposal of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS No: 33050-38-3), a heterocyclic compound utilized in scientific research and development.[4][5] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.
GHS Hazard Classification
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315 - Causes skin irritation |
| Serious Eye Irritation | 2A | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |
Source: Synquest Labs Safety Data Sheet[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine to prevent exposure:[4]
| Protection Type | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area.[4] If ventilation is inadequate, use a NIOSH/MSHA approved respirator. |
Experimental Workflow: Safety and Handling
The following diagram outlines the procedural workflow for safely handling 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine from preparation to disposal.
Caption: Workflow for the safe handling of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine.
Operational Plan: Handling and Storage
Handling:
-
Avoid breathing dust, mist, or spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
First Aid Measures
In the event of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice.[4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6] |
| Ingestion | Rinse mouth. Immediately call a poison center or doctor.[6] Do NOT induce vomiting.[6] |
Disposal Plan
Dispose of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine and its container in accordance with all applicable local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[6] Do not empty into drains.[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.
References
- 1. chemscene.com [chemscene.com]
- 2. 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine CAS#: 33050-38-3 [m.chemicalbook.com]
- 3. chempoint.com [chempoint.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. "Synthesis of this compound for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 6. fishersci.com [fishersci.com]
- 7. 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine CAS#: 33050-38-3 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
